BMS-986121
Description
Propriétés
Formule moléculaire |
C15H9Cl2N3O2S |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-11-2-1-3-12(17)14(11)19-15-18-13(8-23-15)9-4-6-10(7-5-9)20(21)22/h1-8H,(H,18,19) |
Clé InChI |
AOCLKIVPDLQCOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of BMS-986121 on the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a novel positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), representing a promising therapeutic strategy in pain management and other opioid-related disorders. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, modulating the receptor's response to endogenous and exogenous opioids. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on G protein signaling and β-arrestin recruitment. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's intricate pharmacology.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a PAM at the μ-opioid receptor.[1][2][3] This means that it does not activate the receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous endorphins or opioid analgesics.[4] This modulatory activity is selective for the μ-opioid receptor, with no significant effects observed at the δ-opioid receptor.[4] The chemical structure of this compound represents a new chemotype for μ-receptor PAMs.[1][2][3]
Quantitative Analysis of In Vitro Pharmacology
The pharmacological effects of this compound have been characterized across various in vitro assays, quantifying its impact on the two primary signaling pathways of the μ-opioid receptor: G protein activation and β-arrestin recruitment. The data presented below is a summary of findings for this compound and its close structural analog, BMS-986122, which exhibits a similar pharmacological profile.
G Protein Activation
Activation of the Gαi/o subunit of the G protein is the canonical pathway for opioid-mediated analgesia. This compound has been shown to potentiate G protein activation in the presence of an orthosteric agonist. This is typically measured through [³⁵S]GTPγS binding assays and cAMP accumulation assays.
Table 1: Potentiation of Orthosteric Agonist-Induced G Protein Signaling by this compound
| Assay | Orthosteric Agonist | This compound Concentration | Effect | Fold Shift in Agonist Potency | Reference |
| [³⁵S]GTPγS Binding | DAMGO | 10 µM | Leftward shift in DAMGO concentration-response curve | 4-fold | [4] |
| [³⁵S]GTPγS Binding | Morphine | 10 µM | Leftward shift in morphine concentration-response curve and increased Emax | 2.5-fold | [4] |
| cAMP Accumulation | Endomorphin-I | 100 µM | Leftward shift in endomorphin-I concentration-response curve | 4-fold | |
| cAMP Accumulation | Leu-enkephalin | 100 µM | Leftward shift in leu-enkephalin concentration-response curve | 6-fold | [2] |
Table 2: Intrinsic Agonist Activity and Potentiation in cAMP Accumulation Assay
| Compound | Parameter | Value (95% CI) | Condition | Reference |
| This compound | EC₅₀ | 3.1 µM (2.0–4.8 µM) | Potentiation of 30 pM endomorphin-I | [4] |
| This compound | EC₅₀ | 13 µM (4–51 µM) | Intrinsic agonist activity | [4] |
| This compound | Eₘₐₓ | 36% (21–52%) | Intrinsic agonist activity | [4] |
Note: The intrinsic agonist activity of this compound in the cAMP assay was not consistently reproducible.[4]
β-Arrestin Recruitment
β-arrestin recruitment to the μ-opioid receptor is associated with receptor desensitization, internalization, and the mediation of certain adverse effects of opioids. This compound has also been shown to potentiate agonist-induced β-arrestin recruitment.
Table 3: Potentiation of Endomorphin-I-Induced β-Arrestin Recruitment by this compound
| This compound Concentration | Effect on Endomorphin-I Response | Reference |
| 1 µM - 1 mM | Significant augmentation of β-arrestin recruitment by a low concentration of endomorphin-I | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound at the μ-Opioid Receptor
References
- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986121 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986121 is a novel, synthetic small molecule that acts as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, and in-vitro pharmacology. Detailed protocols for its synthesis, purification, and analysis are presented, along with methodologies for key functional assays used to characterize its activity. The document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the allosteric modulation of opioid receptors.
Chemical Structure and Properties
This compound is a thiazole derivative with a distinct chemical scaffold that represents a new chemotype for μ-opioid receptor PAMs.[1][2][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | Generated from SMILES |
| CAS Number | 313671-26-0 | [1] |
| Molecular Formula | C₁₅H₉Cl₂N₃O₂S | [1] |
| Molecular Weight | 366.22 g/mol | [1] |
| SMILES | O=--INVALID-LINK--[O-] | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [4] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process culminating in the formation of the substituted aminothiazole core. While the specific, detailed protocol is proprietary and contained within patent WO2014107344A1, a general methodology can be inferred from related syntheses of similar chemical entities.
Synthesis Protocol
The synthesis likely proceeds via the Hantzsch thiazole synthesis, a classical method for obtaining thiazole derivatives.
-
Synthesis of α-haloketone: The synthesis would begin with the appropriate α-bromination of a substituted acetophenone, in this case, 4'-nitroacetophenone, to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one.
-
Thiourea Condensation: The resulting α-haloketone is then condensed with a substituted thiourea, specifically N-(2,6-dichlorophenyl)thiourea. This reaction, typically carried out in a polar solvent like ethanol, leads to the cyclization and formation of the 2-aminothiazole ring.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated, often by the addition of a non-solvent or by adjusting the pH. The crude product is then collected by filtration.
Purification Protocol
Purification of the crude this compound is essential to remove starting materials, by-products, and other impurities.
-
Crystallization: The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetonitrile) and allowed to cool slowly, promoting the formation of pure crystals.
-
Chromatography: If further purification is required, column chromatography using silica gel is a standard method. A gradient of solvents, such as hexane and ethyl acetate, would be used to elute the compound from the column.
-
Washing and Drying: The purified solid is washed with a cold, non-polar solvent to remove any residual impurities and then dried under vacuum to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Table 2: Analytical Methods for this compound Characterization
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >98% purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | A spectrum consistent with the proposed chemical structure, showing the correct number of protons and carbons with appropriate chemical shifts and coupling constants. |
| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands corresponding to N-H, C=N, C-S, and NO₂ groups. |
In-Vitro Pharmacology
This compound is a positive allosteric modulator of the μ-opioid receptor. It does not activate the receptor on its own but enhances the affinity and/or efficacy of orthosteric agonists.
Table 3: In-Vitro Activity of this compound
| Assay | Agonist | Effect of this compound | EC₅₀ (µM) | Source |
| β-arrestin Recruitment | Endomorphin-I | Potentiation | 1.0 | [5] |
| cAMP Accumulation Inhibition | Endomorphin-I | Potentiation | 3.1 | [6] |
Experimental Protocols
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.
-
Cell Culture: Use a cell line stably co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I) in assay buffer.
-
Assay Procedure:
-
Add this compound or vehicle to the cells and incubate.
-
Add the orthosteric agonist at a fixed concentration (e.g., EC₂₀) to all wells except the negative control.
-
Incubate to allow for β-arrestin recruitment.
-
-
Detection: Add the PathHunter® detection reagents, which include a substrate for the complemented β-galactosidase enzyme.
-
Data Analysis: Measure the chemiluminescent signal. The signal is proportional to the extent of β-arrestin recruitment. Calculate EC₅₀ values from the dose-response curves.
This assay quantifies the inhibition of adenylyl cyclase activity following μ-opioid receptor activation.
-
Cell Culture: Use a cell line stably expressing the μ-opioid receptor.
-
Cell Plating: Plate the cells in a 384-well low-volume white plate.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I).
-
Assay Procedure:
-
Pre-treat cells with this compound or vehicle.
-
Stimulate the cells with forskolin to induce cAMP production, in the presence of varying concentrations of the orthosteric agonist.
-
-
Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Data Analysis: Measure the HTRF signal. The signal is inversely proportional to the amount of cAMP produced. Calculate the potentiation of the orthosteric agonist's inhibitory effect by this compound.
Signaling Pathways and Experimental Workflow
This compound modulates the signaling of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).
Caption: μ-Opioid receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. ijmr.net.in [ijmr.net.in]
A Technical Guide to BMS-986121: A Positive Allosteric Modulator of the μ-Opioid Receptor
Disclaimer: Initial research indicates that while the topic requested focuses on BMS-986121 as a positive allosteric modulator of the delta-opioid receptor, the available scientific literature consistently identifies this compound as a selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR) . This guide will, therefore, focus on the well-documented activity of this compound at the μ-opioid receptor.
Introduction
This compound is a novel small molecule that acts as a positive allosteric modulator of the μ-opioid receptor (MOR).[1][2] Unlike conventional orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site.[3][4] This binding enhances the receptor's response to endogenous opioids, such as endorphins and enkephalins.[3] This mechanism of action presents a promising therapeutic strategy, as it may offer a way to modulate the opioid system with greater precision and potentially fewer side effects compared to traditional opioid agonists.[3][5] The development of PAMs like this compound could lead to new treatments for a variety of conditions, including pain and major depressive disorder, by amplifying the body's natural pain-relief and mood-regulating pathways.[5][6]
Mechanism of Action: μ-Opioid Receptor Signaling
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[7][8][9] Upon activation by an endogenous or exogenous agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (Gαi/o and Gβγ). This initiates a cascade of intracellular signaling events.
This compound, as a PAM, binds to a topographically distinct site on the MOR and enhances the affinity and/or efficacy of orthosteric agonists.[3] This potentiation leads to a more robust downstream signaling response from the same concentration of the primary agonist. The key signaling pathways affected include:
-
cAMP Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8][9]
-
MAPK/ERK Pathway: The Gβγ subunits can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of extracellular signal-regulated kinase (ERK).[10]
-
β-Arrestin Recruitment: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signaling and can initiate their own signaling cascades.[8]
Below is a diagram illustrating the signaling pathway of the μ-opioid receptor and the modulatory role of this compound.
Caption: μ-Opioid receptor signaling pathway modulated by this compound.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound, demonstrating its positive allosteric modulatory effects on the μ-opioid receptor.
Table 1: Effect of this compound on β-Arrestin Recruitment
| Assay Parameter | Value | Cell Line | Orthosteric Agonist | Reference |
|---|---|---|---|---|
| EC50 (PAM Mode) | 1.0 µM | U2OS-OPRM1 | 20 nM Endomorphin-I | [3] |
| Emax (PAM Mode) | 76% of max Endomorphin-I response | U2OS-OPRM1 | 20 nM Endomorphin-I | [3] |
| Cooperativity Factor (α) | 7 | U2OS-OPRM1 | Endomorphin-I | [3] |
| Kb | 2 µM | U2OS-OPRM1 | Endomorphin-I |[3] |
Table 2: Effect of this compound on cAMP Accumulation
| Assay Parameter | Value | Cell Line | Orthosteric Agonist | Reference |
|---|---|---|---|---|
| EC50 (PAM Mode) | 3.1 µM | CHO-μ | 30 pM Endomorphin-I | [3] |
| EC50 (Agonist Mode) | 13 µM | CHO-μ | - | [3] |
| Emax (Agonist Mode) | 36% | CHO-μ | - | [3] |
| Potency Shift (Endomorphin-I) | 4-fold | CHO-μ | Endomorphin-I | [3] |
| Potency Shift (Morphine) | 5-fold | CHO-μ | Morphine | [3] |
| Potency Shift (Leu-enkephalin) | 6-fold | CHO-μ | Leu-enkephalin |[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the μ-opioid receptor upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization. The PathHunter assay from DiscoveRx is a common method.[11][12][13]
Objective: To quantify the ability of this compound to potentiate agonist-induced β-arrestin recruitment to the MOR.
General Protocol:
-
Cell Culture: U2OS cells stably expressing the human μ-opioid receptor fused to a ProLink tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Preparation: this compound and the orthosteric agonist (e.g., endomorphin-I) are prepared in appropriate buffers.
-
Assay Procedure:
-
Incubation: Plates are incubated for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: PathHunter detection reagents are added to the wells. The plate is incubated at room temperature for 60 minutes to allow for substrate conversion.
-
Data Acquisition: Chemiluminescence is read using a plate reader. Data are normalized to the maximal response of the orthosteric agonist.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.
Objective: To determine the effect of this compound on the ability of an orthosteric agonist to inhibit forskolin-stimulated cAMP production.
General Protocol:
-
Cell Culture: CHO cells stably expressing the human μ-opioid receptor (CHO-μ) are cultured to confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well plates.
-
Compound Incubation:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
A fixed concentration of an adenylyl cyclase stimulator, such as forskolin, is added to all wells except the negative control.
-
The orthosteric agonist (e.g., endomorphin-I) is added at varying concentrations (for potency shift determination) or at a fixed low concentration (for PAM mode).
-
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[14][15][16]
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activation of the μ-opioid receptor. Data are analyzed to determine EC50 and Emax values.
Experimental Workflow
The characterization of a novel positive allosteric modulator like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Caption: A typical experimental workflow for the characterization of a PAM.
Conclusion
This compound is a well-characterized positive allosteric modulator of the μ-opioid receptor. Its ability to enhance the effects of endogenous opioids offers a nuanced approach to modulating the opioid system. The data demonstrate that this compound potentiates agonist-induced signaling through canonical G-protein and β-arrestin pathways. This mechanism holds the potential for developing therapeutics with improved safety profiles, particularly concerning the side effects associated with chronic orthosteric agonist treatment. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential of this compound and similar molecules in treating complex disorders like chronic pain and depression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial Suggests New Combination Drug May Relieve Depression - Mass General Advances in Motion [advances.massgeneral.org]
- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. assaygenie.com [assaygenie.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 16. cAMP-Glo™ Assay [promega.kr]
The Advent of a Novel Analgesic Candidate: A Technical Guide to the Discovery and History of BMS-986121
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986121 is a pioneering small molecule that has emerged from high-throughput screening as a selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental protocols, quantitative pharmacological data, and the underlying signaling pathways associated with this compound. The discovery of this compound represents a significant step forward in the quest for safer and more effective analgesics by offering a novel mechanism to modulate the endogenous opioid system.
Discovery and Initial Identification
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel modulators of the μ-opioid receptor.[4] The screening assay utilized a β-arrestin recruitment mechanism, a key signaling pathway associated with opioid receptor activation.[3] The campaign was strategically performed in the presence of a low concentration (approximately EC10) of the selective μ-opioid agonist, endomorphin-I, to enable the identification of both direct agonists and positive allosteric modulators.[4][5] From this extensive screening effort, this compound and a related compound, BMS-986122, were identified as promising μ-opioid receptor PAMs (μ-PAMs).[4][5] this compound is based on a novel chemical scaffold, representing a new chemotype for μ-receptor PAMs.[1][2][6]
Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator, meaning it binds to a site on the μ-opioid receptor that is distinct from the orthosteric site where endogenous opioids and traditional opioid agonists bind. By itself, this compound has minimal to no intrinsic agonist activity.[5][7] Instead, its therapeutic potential lies in its ability to enhance the binding and/or efficacy of orthosteric agonists, such as the endogenous enkephalins and endorphins. This modulatory action potentiates the receptor's response to the endogenous ligands, offering a more nuanced and potentially safer approach to pain management compared to direct agonists.
In Vitro Pharmacology and Quantitative Data
The pharmacological effects of this compound have been characterized through a series of in vitro assays. The quantitative data from these studies are summarized in the tables below, providing a clear comparison of its potency and efficacy across different experimental conditions.
Table 1: In Vitro Activity of this compound in β-Arrestin Recruitment Assays
| Assay Description | Cell Line | Orthosteric Agonist | This compound Parameter | Value (95% CI) | Reference |
| PAM Detection Mode | U2OS-OPRM1 | 20 nM endomorphin-I | EC50 | 1.0 μM (0.7–1.6 μM) | [5] |
| PAM Detection Mode | U2OS-OPRM1 | 20 nM endomorphin-I | Emax (% of endomorphin-I max) | 76% (69–83%) | [5] |
| Allosteric Ternary Complex Model | U2OS-OPRM1 | endomorphin-I | Kb | 2 µM | [4][5][8] |
| Allosteric Ternary Complex Model | U2OS-OPRM1 | endomorphin-I | Cooperativity Factor (α) | 7 | [4][5][8] |
| Agonist Detection Mode | U2OS-OPRM1 | None | EC50 | 13 µM (4–51 µM) | [4] |
| Agonist Detection Mode | U2OS-OPRM1 | None | Emax (% of endomorphin-I max) | 36% (21–52%) | [4] |
Table 2: In Vitro Activity of this compound in cAMP Accumulation Assays
| Assay Description | Cell Line | Orthosteric Agonist | This compound Parameter | Value (95% CI) | Reference |
| PAM Detection Mode | CHO-μ | ~EC10 (30 pM) endomorphin-I | EC50 | 3.1 µM (2.0–4.8 µM) | [5] |
| Potency Shift | CHO-μ | endomorphin-I | Fold Shift (at 100 µM this compound) | 4-fold | [4][5] |
| Potency Shift | CHO-μ | morphine | Fold Shift (at 100 µM this compound) | 5-fold | [4][5] |
| Potency Shift | CHO-μ | leu-enkephalin | Fold Shift (at 100 µM this compound) | 6-fold | [4][5] |
Table 3: In Vitro Activity of this compound in [³⁵S]GTPγS Binding Assays
| Assay Description | Cell Line | Orthosteric Agonist | This compound Parameter | Value (95% CI) | Reference |
| Potency Shift | C6μ membranes | DAMGO | Fold Shift (at 10 µM this compound) | 4-fold | [4] |
| Potency Shift | C6μ membranes | DAMGO | EC50 of DAMGO with this compound | 57 nM (37–89 nM) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
Cell Culture
-
U2OS-OPRM1 Cells: Human bone osteosarcoma epithelial cells stably expressing the human μ-opioid receptor. These were used for the β-arrestin recruitment assays.
-
CHO-μ Cells: Chinese Hamster Ovary cells stably expressing the human μ-opioid receptor. These were utilized for the cAMP accumulation assays.
-
C6μ Cells: Rat glioma cells stably expressing the human μ-opioid receptor, used for [³⁵S]GTPγS binding assays.
β-Arrestin Recruitment Assay
The PathHunter β-arrestin assay (DiscoverX) was employed to measure the recruitment of β-arrestin to the activated μ-opioid receptor. U2OS-OPRM1 cells were seeded in 384-well plates. The cells were then treated with varying concentrations of this compound in the absence (agonist detection mode) or presence of a fixed, low concentration of an orthosteric agonist like endomorphin-I (PAM detection mode). Following incubation, the β-galactosidase enzyme fragment complementation was measured according to the manufacturer's protocol to quantify β-arrestin recruitment.
cAMP Accumulation Assay
The inhibition of forskolin-stimulated cAMP accumulation was measured in CHO-μ cells. Cells were pre-incubated with this compound before being stimulated with forskolin and varying concentrations of an orthosteric agonist. The reaction was stopped, and the intracellular cAMP levels were determined using a competitive immunoassay, such as the LANCE Ultra cAMP kit (PerkinElmer).
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the μ-opioid receptor. Membranes prepared from C6μ cells were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of an orthosteric agonist in the presence or absence of this compound. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting, reflecting the extent of G-protein activation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pnas.org [pnas.org]
BMS-986121: A Technical Guide to its Opioid Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a novel small molecule that has been identified as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor at the orthosteric binding site, this compound binds to a distinct allosteric site. This binding event modulates the receptor's response to endogenous or exogenous orthosteric ligands. The development of PAMs like this compound represents a promising therapeutic strategy, potentially offering a safer alternative to conventional opioids by preserving the spatial and temporal dynamics of endogenous opioid signaling, thereby reducing the risk of adverse effects such as respiratory depression and tolerance. This technical guide provides a comprehensive overview of the opioid receptor subtype selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Analysis of this compound's Functional Selectivity
The selectivity of this compound is primarily defined by its functional effects on the μ-opioid receptor in the presence of an orthosteric agonist. While direct binding affinity data (Ki) for this compound at the orthosteric site of the mu (μ), delta (δ), and kappa (κ) opioid receptors are not extensively reported in publicly available literature, its functional selectivity for the μ-opioid receptor is well-documented. The compound shows a significant potentiation of agonist activity at the MOR, with no observed agonistic or modulatory effects at the δ-opioid receptor.
Below are tables summarizing the key quantitative data on the functional activity of this compound at the μ-opioid receptor.
Table 1: Functional Activity of this compound in β-Arrestin Recruitment Assays
This table details the effect of this compound on the recruitment of β-arrestin to the μ-opioid receptor when stimulated by the agonist endomorphin-I.
| Parameter | Value | Cell Line | Orthosteric Agonist | Comments |
| EC50 (PAM mode) | 1.0 µM (95% CI: 0.7–1.6 µM)[1] | U2OS-OPRM1 | 20 nM endomorphin-I | This is the concentration of this compound that produces 50% of the maximal potentiation of the endomorphin-I response. |
| Kb | 2 µM[1] | U2OS-OPRM1 | endomorphin-I | The equilibrium dissociation constant for this compound binding to its allosteric site on the μ-opioid receptor. |
| α (Cooperativity Factor) | 7[1] | U2OS-OPRM1 | endomorphin-I | A measure of the extent to which this compound enhances the affinity and/or efficacy of the orthosteric agonist. |
| Emax (PAM mode) | 76% (95% CI: 69–83%)[1] | U2OS-OPRM1 | 20 nM endomorphin-I | The maximal effect of this compound in potentiating the endomorphin-I response, expressed as a percentage of the maximal response to endomorphin-I alone. |
Table 2: Functional Activity of this compound in G-Protein Activation Assays
This table summarizes the modulatory effects of this compound on G-protein activation, as measured by the inhibition of cAMP accumulation and GTPγS binding in the presence of various orthosteric agonists.
| Parameter | Value | Assay Type | Cell Line/Membrane | Orthosteric Agonist | Comments |
| EC50 (PAM mode) | 3.1 µM (95% CI: 2.0–4.8 µM)[1] | cAMP Accumulation | CHO-μ | 30 pM endomorphin-I | The concentration of this compound that produces 50% of the maximal potentiation of endomorphin-I's inhibitory effect on cAMP production. |
| Agonist Potency Shift | 4-fold increase | [35S]GTPγS Binding | C6μ cell membranes | DAMGO | The presence of 10 µM this compound caused a fourfold leftward shift in the DAMGO concentration-response curve.[1] |
| Agonist Potency Shift | 2.5-fold increase | [35S]GTPγS Binding | C6μ cell membranes | Morphine | 10 µM this compound increased the potency of morphine by 2.5-fold.[1] |
| Agonist Efficacy Increase | Emax of 72% (95% CI: 67–78%) | [35S]GTPγS Binding | C6μ cell membranes | Morphine | In the presence of 10 µM this compound, the maximal effect of morphine was increased.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the opioid receptor subtype selectivity of a positive allosteric modulator like this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine if an allosteric modulator affects the binding affinity of a radiolabeled orthosteric ligand to the μ-opioid receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]DAMGO (a MOR-selective agonist).
-
Unlabeled orthosteric ligand for determining non-specific binding (e.g., Naloxone).
-
Test compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the μ-opioid receptor to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]DAMGO (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes the use of a commercially available enzyme fragment complementation assay to measure the potentiation of agonist-induced β-arrestin recruitment by this compound.
1. Materials:
-
PathHunter® U2OS OPRM1 cells (DiscoverX) co-expressing the ProLink™-tagged μ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Cell plating reagent (DiscoverX).
-
Orthosteric agonist (e.g., endomorphin-I).
-
Test compound: this compound.
-
PathHunter® detection reagents (DiscoverX).
-
White, clear-bottom 384-well assay plates.
-
Luminometer.
2. Assay Procedure:
-
Seed the PathHunter® cells in the 384-well plates at a density of 5,000-10,000 cells per well in the cell plating reagent.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of this compound (for PAM mode) or the orthosteric agonist (for agonist mode) in assay buffer.
-
For PAM mode, add a fixed, low concentration (e.g., EC10) of the orthosteric agonist to all wells except the vehicle control, followed by the addition of varying concentrations of this compound.
-
Incubate the plates for 90 minutes at 37°C.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal using a luminometer.
3. Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
For PAM activity, analyze the data using an allosteric ternary complex model to determine the Kb and α values.
cAMP Accumulation Assay
This protocol outlines a method to measure the ability of this compound to potentiate the agonist-induced inhibition of adenylyl cyclase activity.
1. Materials:
-
CHO cell line stably expressing the human μ-opioid receptor (CHO-μ).
-
Cell culture medium.
-
Forskolin.
-
Orthosteric agonist (e.g., endomorphin-I).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well assay plates.
2. Assay Procedure:
-
Seed the CHO-μ cells in 384-well plates and grow to near confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
For PAM mode, add a fixed, low concentration of the orthosteric agonist (e.g., EC10) along with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the concentration of cAMP in each sample.
-
Normalize the data to the forskolin-only control (100% cAMP production) and the maximal inhibition by the reference agonist (0% cAMP production).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the potentiation effect.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: μ-Opioid Receptor Signaling Pathways.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
References
In Silico Modeling of the BMS-986121 Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in silico modeling of the binding site for BMS-986121, a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR). This compound represents a novel chemical scaffold for MOR PAMs and has been a subject of significant research interest for its potential in pain management with an improved side-effect profile compared to traditional opioids.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction to this compound and its Mechanism of Action
This compound is a positive allosteric modulator of the µ-opioid receptor.[1] Unlike orthosteric agonists that bind to the same site as endogenous opioids, allosteric modulators bind to a distinct site on the receptor.[2] This binding event modulates the receptor's response to the endogenous ligand. This compound has been shown to enhance the potency and/or efficacy of orthosteric agonists in downstream signaling pathways, including G protein activation and β-arrestin recruitment.[3]
A crucial aspect of the mechanism of action for this compound and its close analog, BMS-986122, involves the disruption of a sodium ion binding site within the µ-opioid receptor.[2][4] This allosteric sodium binding site is a key feature of Class A G-protein coupled receptors (GPCRs) and plays a role in stabilizing the inactive state of the receptor.[4] By interfering with this sodium binding, this compound and BMS-986122 are thought to shift the conformational equilibrium of the receptor towards a more active state, thereby potentiating the effects of orthosteric agonists.[4]
The Allosteric Binding Site of this compound
Direct crystallographic evidence of the this compound binding site on the µ-opioid receptor is not yet publicly available. However, compelling evidence from nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies on its close analog, BMS-986122, has identified a putative allosteric binding pocket.
Solution NMR analyses have indicated that BMS-986122 binds to a cleft in the transmembrane (TM) region of the µ-opioid receptor, specifically around threonine 162 (T162) located in TM3.[4] The binding of BMS-986122 in this region is proposed to rearrange the direct interactions between TM3 and TM6, stabilizing the outward-shifted, active conformation of TM6 which is crucial for G-protein binding and subsequent signaling.[4]
Further structural and dynamic studies have implicated residues Arginine 167 (R1673.50) and Tyrosine 254 (Y2545.58) as key players in the allosteric modulation mediated by BMS-986122.[5] The binding of the modulator appears to enhance the interaction between these two residues, which is a critical step in stabilizing the fully-activated conformation of the receptor.[5]
The proposed allosteric binding site is distinct from the orthosteric pocket and is located within the transmembrane helical bundle, in proximity to the conserved sodium ion binding site. This location allows it to exert its modulatory effects by influencing the conformational dynamics of the receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analog BMS-986122 from various in vitro functional assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Cell Line | Orthosteric Agonist | Parameter | Value | Reference |
| β-arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | EC50 | 3.1 µM (95% CI: 2.0–4.8 µM) | [3] |
| Adenylyl Cyclase Inhibition | CHO-μ | Endomorphin-I | EC50 | 3.1 µM (95% CI: 2.0–4.8 µM) | [3] |
Table 2: In Vitro Potency, Efficacy, and Binding Affinity of BMS-986122
| Assay | Cell Line / Preparation | Orthosteric Agonist | Parameter | Value | Reference |
| β-arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | EC50 | 8.9 µM (95% CI: 6.1–13.1 µM) | [3] |
| Adenylyl Cyclase Inhibition | CHO-μ | Endomorphin-I | EC50 | 8.9 µM (95% CI: 6.1–13.1 µM) | [3] |
| [35S]GTPγS Binding | hMOR-CHO cell membranes | Met-Enkephalin | Fold Potency Shift | 7.8-fold | [1] |
| [35S]GTPγS Binding | Mouse brain homogenates | DAMGO | Fold Potency Shift | 6.6-fold | [1] |
| [35S]GTPγS Binding | Mouse brain homogenates | Morphine | Fold Potency Shift | 4.8-fold | [1] |
| [3H]-Diprenorphine Binding | C6µ cell membranes | DAMGO | Fold Affinity Increase | 6-fold | [6] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Cell Culture and Membrane Preparation
-
Cell Lines: Human embryonic kidney (HEK) 293T cells, Chinese hamster ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR-CHO), or U2OS human osteosarcoma cells expressing the µ-opioid receptor (U2OS-OPRM1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or F-12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate buffer for use in binding or functional assays.
In Vitro Functional Assays
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.
-
Principle: Utilizes technologies such as PathHunter (DiscoverX) where the receptor is tagged with a ProLink tag and β-arrestin is fused to an Enzyme Acceptor (EA). Agonist-induced receptor activation and subsequent β-arrestin recruitment bring the two tags into proximity, forcing the complementation of a β-galactosidase enzyme, which can be measured using a chemiluminescent substrate.
-
Procedure:
-
Cells expressing the tagged receptor and β-arrestin are plated in microtiter plates.
-
Cells are treated with varying concentrations of the orthosteric agonist in the presence or absence of a fixed concentration of this compound.
-
After an incubation period, the detection reagents are added.
-
Luminescence is measured using a plate reader.
-
Data are analyzed to determine EC50 values and fold shifts in potency.
-
This assay measures the activation of G proteins coupled to the µ-opioid receptor.
-
Principle: In the active state, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation.
-
Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP, varying concentrations of the orthosteric agonist, with or without this compound, and [35S]GTPγS.
-
The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [35S]GTPγS.
-
The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
-
Data are analyzed to determine EC50 and Emax values.
-
This assay measures the inhibition of adenylyl cyclase activity upon µ-opioid receptor activation.
-
Principle: The µ-opioid receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the orthosteric agonist in the presence or absence of this compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are analyzed to determine the inhibitory effect on cAMP production.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a conceptual workflow for identifying the allosteric binding site.
Caption: Signaling pathway of the µ-opioid receptor modulated by this compound.
Caption: A conceptual workflow for the in silico modeling of the this compound binding site.
References
- 1. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural and dynamic insights into the activation of the μ-opioid receptor by an allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
The Role of BMS-986121 in G Protein-Coupled Receptor Signaling: A Technical Guide
Disclaimer: Contrary to the topic's premise, extensive review of scientific literature indicates that BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), not a lysophosphatidic acid receptor 1 (LPA1) antagonist.[1][2][3][4] This guide will therefore focus on the well-documented mechanism of action of this compound on the μ-opioid receptor and its associated G protein-coupled receptor (GPCR) signaling pathways. A general overview of LPA1 receptor signaling is also provided for informational purposes.
Executive Summary
This compound is a selective positive allosteric modulator of the μ-opioid receptor (MOR), a Class A G protein-coupled receptor.[1][2] It does not activate the receptor on its own but enhances the potency and/or efficacy of orthosteric agonists, such as endogenous enkephalins and opioid drugs like morphine and DAMGO.[1][5][6] This modulation occurs through binding to an allosteric site on the receptor, distinct from the orthosteric binding site for endogenous and exogenous opioids. The downstream effects of this compound are mediated through the canonical G protein signaling cascades of the μ-opioid receptor, primarily involving the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. It also influences β-arrestin recruitment. This document provides an in-depth overview of the signaling pathways affected by this compound, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant molecular interactions and workflows.
This compound and μ-Opioid Receptor Signaling
The μ-opioid receptor is a key target for pain management. Upon activation by an agonist, it primarily couples to inhibitory G proteins of the Gαi/o family. This compound, as a PAM, facilitates this process.
Gαi/o Pathway
Activation of the MOR by an agonist, potentiated by this compound, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[1] The Gβγ dimer can then modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
β-Arrestin Recruitment
Like many GPCRs, agonist-bound MORs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. This compound has been shown to potentiate agonist-induced β-arrestin recruitment to the MOR.[1][7]
Quantitative Data for this compound
The following tables summarize the in vitro pharmacological data for this compound on the human μ-opioid receptor.
Table 1: Potentiation of Agonist-Induced β-Arrestin Recruitment by this compound
| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Shift in Potency | Reference |
| Endomorphin-I | 0 µM | 20 | - | [1] |
| 1 µM | 6.8 | 2.9 | [1] | |
| 3 µM | 3.5 | 5.7 | [1] | |
| 10 µM | 1.8 | 11.1 | [1] |
Data from U2OS-OPRM1 cells.
Table 2: Potentiation of Agonist-Induced [³⁵S]GTPγS Binding by this compound
| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Shift in Potency | Reference |
| DAMGO | 0 µM | 222 | - | [1] |
| 10 µM | 57 | 3.9 | [1] | |
| Morphine | 0 µM | 113 | - | [1] |
| 10 µM | 45 | 2.5 | [1] |
Data from C6μ cell membranes.
Table 3: Potentiation of Agonist-Induced Inhibition of cAMP Accumulation by this compound
| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Shift in Potency | Reference |
| Endomorphin-I | 100 µM | - | 4 | [1] |
| Morphine | 100 µM | - | 5 | [1] |
| Leu-enkephalin | 100 µM | - | 6 | [1] |
Data from CHO-μ cells.
Table 4: Intrinsic Activity of this compound
| Assay | EC₅₀ (µM) | Eₘₐₓ (% of Endomorphin-I) | Reference |
| β-Arrestin Recruitment | > 30 | Not active as agonist | [1] |
| Inhibition of cAMP Accumulation | 13 | 36% | [1] |
Note: The weak agonist activity in the cAMP assay was not consistently reproducible.[1]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[8][9][10][11]
Methodology:
-
Membrane Preparation: Crude membranes are prepared from cells or tissues expressing the receptor of interest (e.g., C6μ cells).
-
Assay Buffer: Membranes are resuspended in an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: The reaction mixture includes the cell membranes, the agonist at varying concentrations, the test compound (this compound), and [³⁵S]GTPγS.
-
Incubation: The mixture is incubated, usually at 30°C, to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o activation.[1]
Methodology:
-
Cell Culture: CHO cells stably expressing the human μ-opioid receptor (CHO-μ) are cultured to near confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are treated with the agonist, the test compound (this compound), and forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF or ELISA technology.
-
Data Analysis: The ability of the agonist, in the presence and absence of this compound, to inhibit forskolin-stimulated cAMP accumulation is quantified to determine EC₅₀ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[1][7]
Methodology:
-
Cell Line: U2OS cells stably expressing the human μ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment are used (e.g., PathHunter assay).
-
Cell Plating: Cells are plated in microtiter plates and incubated.
-
Compound Addition: Cells are treated with the agonist at various concentrations in the presence or absence of this compound.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented β-galactosidase is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: The signal, which is proportional to the extent of β-arrestin recruitment, is plotted against the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Mandatory Visualizations
Signaling Pathways
Caption: this compound potentiates agonist-induced MOR signaling.
Experimental Workflows
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
Overview of Lysophosphatidic Acid Receptor 1 (LPA1) Signaling
For completeness, this section provides a brief overview of the signaling pathways associated with the LPA1 receptor, the initially proposed target.
LPA1 is a GPCR that, upon binding its ligand lysophosphatidic acid (LPA), couples to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, leading to a diverse range of cellular responses.[12][13][14]
-
Gαi/o Pathway: Similar to the MOR, LPA1 coupling to Gαi/o leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12]
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][15][16][17][18][19]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, cell migration, and smooth muscle contraction.[12]
Caption: General LPA1 receptor signaling pathways.
Conclusion
This compound is a valuable research tool for studying the allosteric modulation of the μ-opioid receptor. It potentiates the effects of orthosteric agonists on G protein activation and β-arrestin recruitment, offering a nuanced mechanism for modulating MOR signaling. The data and protocols presented here provide a comprehensive resource for researchers and drug development professionals working on GPCRs, particularly in the field of opioid pharmacology. While the initial query suggested a role for this compound at the LPA1 receptor, the available evidence firmly establishes its activity at the μ-opioid receptor.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. apexbt.com [apexbt.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPAR1 - Wikipedia [en.wikipedia.org]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Gαq signalling: the new and the old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. The role of Gαq/Gα11 signaling in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]
The Role of BMS-986121 in Pain Modulation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a novel, small molecule that acts as a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1][2][3] Unlike traditional opioid agonists that directly activate the receptor, this compound enhances the signaling of endogenous opioids, such as endorphins and enkephalins, by binding to a distinct allosteric site on the MOR. This mechanism offers the potential for a new class of analgesics with an improved safety profile, potentially mitigating the severe side effects associated with conventional opioid therapies, such as respiratory depression, tolerance, and dependence. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, quantitative in vitro data, and the experimental protocols used for its characterization. While in vivo data for this compound is limited, this guide will also discuss the analgesic potential of MOR PAMs by referencing studies on its close analog, BMS-986122.
Core Mechanism of Action
This compound functions by potentiating the effect of orthosteric agonists at the µ-opioid receptor. It does not activate the receptor on its own but rather increases the affinity and/or efficacy of endogenous or exogenous agonists. This positive allosteric modulation is expected to amplify the body's natural pain-relief mechanisms, particularly in states of injury or inflammation where endogenous opioid peptides are released.[4] The key aspects of its mechanism include:
-
Allosteric Binding: this compound binds to a site on the MOR that is topographically distinct from the orthosteric binding site where endogenous opioids and traditional opioid drugs bind.
-
Potentiation of Agonist Activity: By binding to its allosteric site, this compound induces a conformational change in the receptor that enhances the binding and/or signaling of orthosteric agonists.
-
Probe Dependence: The modulatory effects of this compound can vary depending on the specific agonist it is co-administered with, a phenomenon known as probe dependence. However, current evidence suggests that this compound potentiates the effects of both peptide and small molecule agonists.[5]
Signaling Pathways
This compound modulates the two primary signaling pathways of the µ-opioid receptor: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids.
Caption: Signaling pathway of the µ-opioid receptor modulated by this compound.
Quantitative Data
The following tables summarize the key in vitro quantitative data for this compound from preclinical studies.
Table 1: Potentiation of Endomorphin-I-Induced β-Arrestin Recruitment in U2OS-OPRM1 Cells [5]
| Parameter | Value |
| EC50 (PAM-detection mode) | 1.0 µM (95% CI: 0.7–1.6 µM) |
| Emax (% of maximal endomorphin-I response) | 76% (95% CI: 69–83%) |
| Cooperativity Factor (α) | 7 |
| Kb | 2 µM |
Table 2: Potentiation of Endomorphin-I-Mediated Inhibition of cAMP Accumulation in CHO-µ Cells [5]
| Parameter | Value |
| EC50 (Potentiation) | 3.1 µM (95% CI: 2.0–4.8 µM) |
| Intrinsic Agonist Activity (EC50) | 13 µM (95% CI: 4–51 µM) |
| Intrinsic Agonist Activity (Emax) | 36% (95% CI: 21–52%) |
Table 3: Potentiation of Agonist-Stimulated [35S]GTPγS Binding [5]
| Agonist | Fold-Shift in Potency (with 10 µM this compound) |
| DAMGO | 4-fold |
| Morphine | 2.5-fold |
Table 4: Leftward Shifts in Agonist Potency in cAMP Assays with 100 µM this compound [5]
| Agonist | Fold-Shift in Potency |
| Endomorphin-I | 4-fold |
| Morphine | 5-fold |
| Leu-enkephalin | 6-fold |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are outlined below. These are based on descriptions from published preclinical studies.[5][6]
β-Arrestin Recruitment Assay
Caption: Workflow for the β-arrestin recruitment assay.
Methodology:
-
Cell Line: U2OS cells engineered to express the human µ-opioid receptor (U2OS-OPRM1 PathHunter cells).
-
Assay Principle: This assay measures the interaction between the activated MOR and β-arrestin, which is detected by enzyme fragment complementation, leading to a chemiluminescent signal.
-
Procedure:
-
Cells are plated in 384-well plates.
-
This compound is added at various concentrations.
-
A sub-maximal concentration of an orthosteric agonist (e.g., 20 nM endomorphin-I) is added to stimulate the receptor.
-
The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection reagents are added, and the resulting chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: Data is normalized to the response of a maximal concentration of the orthosteric agonist alone. EC50 and Emax values are calculated using non-linear regression.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-µ).[5]
-
Assay Principle: Activation of the Gαi/o-coupled MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to potentiate the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Procedure:
-
CHO-µ cells are incubated with varying concentrations of this compound.
-
A low concentration of an orthosteric agonist (e.g., ~EC10 of endomorphin-I) is added.
-
Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.
-
Following incubation, cell lysates are prepared, and cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF).
-
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and concentration-response curves are generated to determine the EC50 of potentiation.
[35S]GTPγS Binding Assay
Methodology:
-
Preparation: Membranes are prepared from cells expressing the µ-opioid receptor (e.g., CHO-µ cells) or from native tissues like mouse brain.[6]
-
Assay Principle: This functional assay measures the activation of G-proteins. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used, and its incorporation into the G-protein is quantified.
-
Procedure:
-
Cell membranes are incubated with varying concentrations of an orthosteric agonist (e.g., DAMGO, morphine) in the presence or absence of a fixed concentration of this compound.
-
[35S]GTPγS is added to the reaction mixture.
-
After incubation, the reaction is terminated, and membrane-bound [35S]GTPγS is separated from unbound nucleotide by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The fold-shift in the agonist concentration-response curve in the presence of this compound is calculated to determine the degree of positive allosteric modulation.
In Vivo Analgesic Potential and Future Directions
While specific in vivo studies on the analgesic effects of this compound are not extensively reported in the available literature, research on its close analog, BMS-986122, provides compelling evidence for the therapeutic potential of µ-opioid receptor PAMs in pain management.[4] Preclinical studies with BMS-986122 in mouse models of acute and inflammatory pain have demonstrated that it can produce significant antinociception.[3] A key finding from these studies is that MOR PAMs may enhance the analgesic effects of endogenous opioids with a reduced liability for the adverse effects typically associated with traditional opioids, such as respiratory depression and constipation.[3][7]
The research on this compound and related compounds represents a promising avenue for the development of safer and more effective pain therapeutics. Future research should focus on:
-
In Vivo Efficacy: Conducting comprehensive in vivo studies with this compound in various animal models of pain (e.g., neuropathic, inflammatory, and postoperative pain) to establish its analgesic profile.
-
Safety and Tolerability: Thoroughly evaluating the side-effect profile of this compound, including its effects on respiration, gastrointestinal function, and reward pathways.
-
Pharmacokinetics and Brain Penetration: Determining the pharmacokinetic properties of this compound to ensure adequate exposure at the target site in the central nervous system.
-
Clinical Translation: If preclinical studies are successful, advancing this compound or optimized analogs into clinical trials to assess their safety and efficacy in human patients with pain.
Conclusion
This compound is a valuable research tool and a promising lead compound in the quest for safer opioid analgesics. Its mechanism as a positive allosteric modulator of the µ-opioid receptor has been well-characterized in vitro, demonstrating its ability to enhance the signaling of orthosteric agonists. While further in vivo studies are needed to fully elucidate its therapeutic potential, the collective evidence from research on this compound and its analogs strongly supports the continued exploration of MOR PAMs as a novel strategy for pain modulation. This approach holds the promise of harnessing the body's endogenous pain-relief system while minimizing the risks associated with traditional opioid therapies.
References
- 1. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A promising chemical series of positive allosteric modulators of the μ-opioid receptor that enhance the antinociceptive efficacy of opioids but not their adverse effects | Semantic Scholar [semanticscholar.org]
- 7. biocytogen.com [biocytogen.com]
BMS-986121: A Technical Guide to its Selectivity Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). The document focuses on its selectivity, on-target effects, and the current understanding of its off-target interactions, based on publicly available data.
Executive Summary
This compound is a novel chemical entity that enhances the activity of the μ-opioid receptor in the presence of endogenous or exogenous orthosteric agonists.[1][2] Its primary mechanism involves binding to an allosteric site on the receptor, which increases the potency and, in some cases, the efficacy of agonists like endomorphin-I, DAMGO, morphine, and leu-enkephalin.[1][3][4] This modulation of the μ-opioid receptor suggests potential therapeutic applications in pain management with a potentially improved side-effect profile compared to traditional opioids.[1][3]
The selectivity of this compound has been characterized within the opioid receptor family, showing a preference for the μ-opioid receptor over the δ-opioid receptor.[1] However, a comprehensive public profile of its effects on a broader range of biological targets, such as a full kinome scan or a wide panel of G-protein coupled receptors (GPCRs), is not available in the current literature. Such broad screening is a critical step in preclinical safety assessment to identify potential off-target liabilities that could lead to adverse drug reactions.
This guide synthesizes the available quantitative data on this compound's activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflows.
Quantitative Pharmacology
The on-target activity of this compound has been quantified in several key functional assays. The following tables summarize the available data from the primary literature, primarily from Burford et al., 2013.[3][4]
Table 1: Potentiation of Orthosteric Agonist-Induced β-Arrestin Recruitment by this compound
| Orthosteric Agonist | Assay System | This compound Concentration | EC50 of Agonist (nM) | Fold Shift in Agonist Potency |
| Endomorphin-I | U2OS-OPRM1 cells | Vehicle | - | 1 |
| Endomorphin-I | U2OS-OPRM1 cells | 10 µM | - | 9-fold (maximal) |
Data synthesized from Burford et al., 2013.[3][5]
Table 2: Potentiation of Orthosteric Agonist-Induced Inhibition of cAMP Accumulation by this compound
| Orthosteric Agonist | Assay System | This compound Concentration | EC50 of Agonist (nM) | Fold Shift in Agonist Potency |
| Endomorphin-I | CHO-μ cells | 100 µM | - | 4-fold |
| Morphine | CHO-μ cells | 100 µM | - | 5-fold |
| Leu-enkephalin | CHO-μ cells | 100 µM | - | 6-fold |
| DAMGO | C6μ cell membranes ([³⁵S]GTPγS) | 10 µM | 57 | 4-fold |
Data synthesized from Burford et al., 2013.[1][4]
Table 3: Intrinsic Activity and Potentiation EC50 of this compound
| Assay | Metric | Value (µM) | 95% Confidence Interval |
| β-Arrestin Recruitment (PAM-detection mode with endomorphin-I) | EC50 | 1.0 | 0.7 - 1.6 |
| Inhibition of cAMP Accumulation (PAM-detection mode with endomorphin-I) | EC50 | 3.1 | 2.0 - 4.8 |
| Inhibition of cAMP Accumulation (Agonist-detection mode) | EC50 (low-efficacy agonist) | 13 | 4 - 51 |
Data synthesized from Burford et al., 2013.[3][4]
Selectivity and Off-Target Profile
Selectivity within the Opioid Receptor Family
This compound was identified as a μ-opioid receptor-selective PAM.[1] In the initial high-throughput screening, it demonstrated activity at the μ-opioid receptor but not at the δ-opioid receptor when tested in the presence of the respective selective agonist (endomorphin-I for μ, and leu-enkephalin for δ).[1] This indicates a significant degree of selectivity within the opioid receptor family, which is a desirable characteristic for minimizing off-target effects mediated by other opioid receptors.
Broader Off-Target Screening
A comprehensive assessment of a drug candidate's safety and selectivity involves screening against a wide array of molecular targets. This is often performed using standardized panels, such as:
-
KinomeScan: This type of assay evaluates the binding of a compound against a large panel of human kinases (often several hundred) to identify potential off-target kinase inhibition, which can lead to various toxicities.
-
GPCR Panels (e.g., CEREP panel): These panels assess the binding or functional activity of a compound against a broad range of GPCRs, ion channels, and transporters to flag potential off-target interactions that could predict adverse effects.
Currently, there is no publicly available data from a comprehensive off-target screening panel for this compound. The absence of this information represents a significant gap in its public pharmacological profile. While the compound shows selectivity within the opioid receptor family, its interactions with other protein classes remain uncharacterized in the public domain.
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway Modulation
This compound, as a PAM, modulates the signaling of the μ-opioid receptor, which is a Gi/o-coupled GPCR. Upon activation by an orthosteric agonist, the receptor initiates downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to reduced cAMP levels) and the recruitment of β-arrestin. This compound enhances the ability of the orthosteric agonist to trigger these events.
References
- 1. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for BMS-986121 in an in vitro β-Arrestin Assay
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling.[1] Upon activation by an extracellular ligand, GPCRs undergo conformational changes that trigger intracellular signaling cascades, primarily through G proteins.[1] This signaling is terminated through a process involving GPCR kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestin proteins.[1][2][3] β-arrestins not only desensitize G protein-mediated signaling but can also initiate their own signaling pathways, a concept known as biased signaling.[1][4]
The recruitment of β-arrestin to an activated GPCR is a key regulatory step and a critical endpoint for drug discovery.[4] Assays measuring this interaction are vital for identifying novel ligands, including agonists, antagonists, and allosteric modulators. BMS-986121 has been identified as a positive allosteric modulator (PAM) for the μ-opioid receptor (μOR), meaning it enhances the effect of an orthosteric agonist.[5] This document provides a detailed protocol for an in vitro β-arrestin recruitment assay to characterize the activity of this compound, based on the widely used PathHunter® enzyme fragment complementation (EFC) technology.[6][7]
β-Arrestin Signaling Pathway
The following diagram illustrates the canonical pathway of GPCR activation, phosphorylation, and subsequent β-arrestin recruitment, which leads to either receptor desensitization or biased signaling.
Caption: GPCR activation by a ligand and a PAM, leading to G protein signaling and β-arrestin recruitment.
Assay Principle
The protocol described is based on the DiscoverX PathHunter β-arrestin assay, which utilizes Enzyme Fragment Complementation (EFC).[6] In this system, the GPCR of interest (μ-opioid receptor) is fused to a small enzyme fragment, ProLink (PK), while β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase.[6][8] When a ligand activates the GPCR, it recruits β-arrestin, bringing the PK and EA fragments into close proximity. This proximity allows the fragments to recomplement, forming a fully active β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[6][9]
Materials and Reagents
| Component | Description / Vendor |
| Cell Line | U2OS-OPRM1 cells (U2OS cells stably expressing the μ-opioid receptor) or a similar PathHunter cell line. |
| Cell Culture Medium | As recommended by the cell line provider (e.g., MEM + 10% FBS, Pen/Strep, G418). |
| Assay Buffer | HBSS + 20 mM HEPES or equivalent. |
| Orthosteric Agonist | Endomorphin-I (e.g., Tocris, Sigma-Aldrich). |
| Test Compound | This compound (Positive Allosteric Modulator). |
| Assay Plates | 384-well white, solid-bottom, tissue-culture treated microplates (e.g., Corning, Greiner). |
| Detection Reagents | PathHunter Detection Reagent Kit (DiscoveRx). Contains Galacton Star® substrate, Emerald II® enhancer, and Cell Assay Buffer. |
| Instrumentation | Standard cell culture incubator (37°C, 5% CO₂), microplate luminometer. |
Experimental Workflow
The diagram below outlines the major steps for performing the β-arrestin recruitment assay in PAM-detection mode.
Caption: Step-by-step workflow for the this compound β-arrestin PAM assay.
Detailed Experimental Protocol
This protocol is designed to characterize this compound as a positive allosteric modulator (PAM) and requires testing in the presence of a fixed, low concentration of an orthosteric agonist.[5]
Part 1: Cell Culture and Plating
-
Cell Culture: Maintain U2OS-OPRM1 cells in the recommended culture medium in a 37°C incubator with 95% humidity and 5% CO₂. Ensure cells are in a logarithmic growth phase and do not exceed 90% confluency.[8]
-
Harvesting: Aspirate the medium, wash the cells once with PBS, and detach them using a suitable non-enzymatic cell dissociation reagent or Trypsin-EDTA.[10] Neutralize with culture medium and centrifuge at 1000 rpm for 5 minutes.[6]
-
Cell Plating: Resuspend the cell pellet in the appropriate cell plating medium. Count the cells and adjust the density to 250,000 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate (yielding 5,000 cells/well).[11]
-
Incubation: Incubate the plate overnight at 37°C, 5% CO₂.[6][8]
Part 2: Compound Preparation and Addition
-
Prepare Agonist: Prepare a stock solution of Endomorphin-I in an appropriate solvent (e.g., water or DMSO). Create a working solution at 4x the final target concentration. For a PAM assay, a concentration around the agonist's EC₁₀ is used (e.g., 20 nM Endomorphin-I).[5]
-
Prepare this compound: Prepare a serial dilution of this compound in assay buffer containing the fixed concentration of Endomorphin-I (e.g., 20 nM). The final concentrations should span a range appropriate for determining an EC₅₀ (e.g., 0.1 nM to 30 µM).
-
Controls: Prepare wells for:
-
Minimum signal (vehicle): Assay buffer + vehicle.
-
Agonist control: Assay buffer + 20 nM Endomorphin-I.
-
Maximum signal: Assay buffer + a saturating concentration of a full agonist (e.g., 1 µM Endomorphin-I).
-
-
Compound Addition: Add 5 µL of the 4x compound solutions to the appropriate wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C (or an optimized time and temperature).[8][11]
Part 3: Detection and Data Analysis
-
Detection Reagent Preparation: Prepare the PathHunter detection reagent mix according to the manufacturer's instructions, typically by combining the substrate, enhancer, and buffer.[11]
-
Reagent Addition: After the compound incubation, allow the plate to equilibrate to room temperature. Add 12.5 µL of the prepared detection reagent to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[11]
-
Signal Reading: Read the chemiluminescent signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data. The response is typically expressed as a percentage of the stimulation achieved with a saturating concentration of the orthosteric agonist.
-
The formula for % Stimulation is: [(RLU_sample - RLU_min) / (RLU_max - RLU_min)] * 100.[8]
-
Plot the normalized response against the log concentration of this compound.
-
Fit the concentration-response curve using a four-parameter logistic regression model to determine the EC₅₀ and Eₘₐₓ values.[8]
-
Quantitative Data Summary
The following table summarizes the reported activity of this compound in a β-arrestin recruitment assay performed in the presence of 20 nM Endomorphin-I (an EC₁₀ concentration).[5]
| Compound | Assay Mode | Agonist | EC₅₀ (µM) | Eₘₐₓ (% of max Endomorphin-I response) | Cell Line |
| This compound | PAM-Detection | 20 nM Endomorphin-I | 1.0 (95% CI: 0.7–1.6) | 76% (95% CI: 69–83%) | U2OS-OPRM1 |
Data sourced from Burford et al., 2013.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background | Cells are unhealthy or overgrown. | Use cells in log-phase growth; ensure consistent cell culture practices.[8] |
| Suboptimal assay conditions (incubation time/temp). | Optimize incubation time (e.g., 60-180 min) and temperature (RT or 37°C).[6] | |
| High Well-to-Well Variability | Inconsistent cell seeding or reagent addition. | Ensure proper mixing of cell suspension; use calibrated pipettes. |
| Edge effects in the microplate. | Avoid using the outermost wells or fill them with buffer to maintain humidity. | |
| No Response to Compound | Compound is inactive or degraded. | Verify compound integrity and concentration. |
| Receptor is not expressed or functional. | Confirm receptor expression via a positive control agonist. |
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols: BMS-986121 in cAMP Accumulation Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is recognized as a modulator of G-protein coupled receptors (GPCRs). Its primary target, G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a significant therapeutic target for metabolic and inflammatory diseases. GPR120 is activated by medium and long-chain fatty acids and is involved in various physiological processes, including adipogenesis, insulin sensitization, and anti-inflammatory responses. One of the key functional readouts for GPCR activation is the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides detailed application notes and protocols for utilizing this compound in cAMP accumulation functional assays to characterize its effects on GPR120 signaling.
GPR120 has been shown to couple with the Gαi/o subunit of heterotrimeric G-proteins.[1] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.[1] Consequently, agonism of GPR120 is expected to result in a decrease in intracellular cAMP levels. To effectively measure this inhibitory effect, it is standard practice to first stimulate cells with an agent such as forskolin, which directly activates adenylyl cyclase to elevate basal cAMP levels. The potency of a GPR120 agonist can then be determined by its ability to concentration-dependently inhibit this forskolin-induced cAMP accumulation.
Data Presentation
As no specific quantitative data for this compound in a GPR120 cAMP assay was found in the reviewed literature, a template table is provided below for researchers to populate with their own experimental data. This table is designed for the clear presentation and comparison of results obtained from a cAMP accumulation assay measuring the inhibitory effect of a GPR120 agonist.
| Compound | Target Receptor | Assay Type | Forskolin Concentration | EC50 / IC50 (nM) | Maximum Inhibition (%) |
| This compound | GPR120 | cAMP Inhibition | e.g., 10 µM | ||
| Control Agonist | GPR120 | cAMP Inhibition | e.g., 10 µM |
Signaling Pathway and Experimental Workflow
GPR120 Signaling Pathway
The following diagram illustrates the GPR120 signaling pathway leading to the inhibition of cAMP production.
Experimental Workflow for cAMP Inhibition Assay
The diagram below outlines the key steps in a typical cAMP accumulation assay to measure the inhibitory effect of a GPR120 agonist.
Experimental Protocols
The following is a detailed protocol for a homogenous time-resolved fluorescence (HTRF) based cAMP accumulation assay to determine the inhibitory effect of this compound on GPR120. This protocol is adapted from methods described for Gαi-coupled receptors.[4]
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing GPR120 (e.g., CHO-K1, HEK293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 0.1% Bovine Serum Albumin (BSA) and 1.2 mM 3-isobutyl-1-methylxanthine (IBMX).[4]
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
Forskolin: Prepare a stock solution in DMSO and dilute in assay buffer.[4]
-
cAMP Detection Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Assay Plates: 384-well, low-volume, white plates.
-
Plate Reader: An HTRF-compatible plate reader.
Protocol
-
Cell Culture and Preparation:
-
Culture the GPR120-expressing cells in appropriate medium until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells and resuspend the pellet in assay buffer.
-
Determine the cell density and adjust to the desired concentration (e.g., 0.83 x 10^6 cells/mL).[4]
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or control compounds to the wells of the 384-well plate. Include a vehicle control (DMSO in assay buffer).
-
Add 5 µL of forskolin solution to all wells (except for the basal control wells) to achieve a final concentration that elicits a submaximal cAMP response (e.g., 30 µM, this may need optimization).[4]
-
Add 10 µL of the cell suspension to each well.
-
Incubate the plate at room temperature for 30-45 minutes.[4]
-
-
cAMP Detection:
-
Prepare the HTRF lysis and detection reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on GPR120-mediated cAMP signaling. By utilizing a forskolin-stimulated cAMP inhibition assay, the Gαi-coupling of GPR120 can be functionally assessed, and the potency of GPR120 agonists like this compound can be quantified. The structured data tables and clear experimental workflows are designed to facilitate robust and reproducible experimental design and data interpretation in the fields of pharmacology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [³⁵S]GTPγS Binding Assay for the Characterization of LPA1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the lysophosphatidic acid receptor 1 (LPA1). The LPA1 receptor is implicated in a variety of physiological and pathophysiological processes, making it a key target for therapeutic intervention in diseases such as idiopathic pulmonary fibrosis.[1] The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the activity of compounds targeting GPCRs.[2] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced stimulation.[3]
This document provides a detailed protocol for a [³⁵S]GTPγS binding assay to determine the potency of antagonists for the LPA1 receptor. While the initial request specified BMS-986121, this compound is a positive allosteric modulator of the μ opioid receptor. Therefore, this protocol is presented for a representative LPA1 antagonist, such as BMS-986020.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathway.
Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
Experimental Protocol
This protocol is designed to determine the inhibitory concentration (IC50) of an LPA1 antagonist.
Materials and Reagents
| Reagent | Recommended Supplier (Example) |
| Membranes from cells expressing LPA1 | Millipore (e.g., #HTS089M) |
| [³⁵S]GTPγS | PerkinElmer |
| Guanosine 5'-diphosphate (GDP) | Sigma-Aldrich |
| Lysophosphatidic acid (LPA) | Avanti Polar Lipids |
| LPA1 Antagonist (e.g., BMS-986020) | Synthesized or commercial |
| HEPES | Sigma-Aldrich |
| MgCl₂ | Sigma-Aldrich |
| NaCl | Sigma-Aldrich |
| Saponin | Sigma-Aldrich |
| Glass fiber filter plates | Millipore |
| Scintillation cocktail | PerkinElmer |
Assay Buffer Preparation
| Component | Final Concentration |
| HEPES | 20 mM, pH 7.4 |
| NaCl | 100 mM |
| MgCl₂ | 10 mM |
Experimental Procedure
-
Membrane Preparation: Thaw cryopreserved cell membranes expressing the LPA1 receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Reagent Preparation:
-
Prepare serial dilutions of the LPA1 antagonist in the assay buffer.
-
Prepare a stock solution of LPA (agonist) in the assay buffer. The final concentration used should be at the EC80 to EC90 for stimulating [³⁵S]GTPγS binding.
-
Prepare a solution of [³⁵S]GTPγS in the assay buffer. The final concentration is typically between 0.1 and 1.2 nM.[4]
-
Prepare a solution of GDP in the assay buffer. The final concentration is typically around 10-40 µM.[4]
-
-
Assay Setup: The assay is performed in a 96-well plate format with a final assay volume of 100-200 µL. The components should be added in the following order:
-
25 µL of diluted membranes in assay buffer containing saponin (final concentration ~0.02-0.1%).[4]
-
25 µL of GDP solution.
-
25 µL of the LPA1 antagonist at various concentrations (or assay buffer for control wells).
-
25 µL of LPA solution.
-
25 µL of [³⁵S]GTPγS solution to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[4]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.[5]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.
Data Analysis
-
Basal Binding: Radioactivity in wells containing membranes, GDP, and [³⁵S]GTPγS without any agonist.
-
Agonist-Stimulated Binding: Radioactivity in the presence of LPA.
-
Non-Specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific Binding: Total binding minus non-specific binding.
-
Inhibition Calculation: The percentage of inhibition of the antagonist is calculated relative to the agonist-stimulated binding.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from this assay.
Table 1: Reagent Concentrations for [³⁵S]GTPγS Binding Assay
| Reagent | Final Concentration |
| LPA1 Membranes | 5-10 µg protein/well |
| [³⁵S]GTPγS | 0.1 - 1.2 nM |
| GDP | 10 - 40 µM |
| LPA (agonist) | EC80 - EC90 |
| LPA1 Antagonist | Varies (e.g., 10⁻¹¹ to 10⁻⁵ M) |
Table 2: Representative Data for an LPA1 Antagonist
| Antagonist Conc. (M) | % Inhibition of LPA-stimulated [³⁵S]GTPγS Binding |
| 1.00E-11 | 2.5 |
| 1.00E-10 | 10.2 |
| 1.00E-09 | 25.8 |
| 1.00E-08 | 51.3 |
| 1.00E-07 | 85.1 |
| 1.00E-06 | 98.9 |
| 1.00E-05 | 100.0 |
Table 3: Summary of Pharmacological Parameters for LPA1 Antagonists
| Compound | Target | Assay Type | Parameter | Value (nM) |
| BMS-986020 | LPA1 | [³⁵S]GTPγS Binding | IC50 | ~25-100 |
| BMS-986278 | LPA1 | Radioligand Binding | Kᵢ | 6.9 |
| LPA1 Antagonist 1 | LPA1 | [³⁵S]GTPγS Binding | IC50 | 25 |
Note: The IC50 and Kᵢ values can vary depending on the specific assay conditions and the cell line used.[6][7]
References
- 1. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986121 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a potent and selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of endogenous or exogenous orthosteric agonists. This mechanism of action presents a promising therapeutic strategy for pain management with a potentially improved side-effect profile compared to conventional opioid agonists. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays.
Physicochemical Properties and Solubility
Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is imperative to use high-purity, anhydrous-grade solvents to ensure the stability and integrity of the compound.
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Equivalent (MW: 366.22 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 273.06 mM[1] | Ultrasonic treatment may be required for complete dissolution. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| Ethanol | Data not available | - | It is recommended to test solubility in a small amount of the compound before preparing a stock solution. |
| Water | Poor | - | This compound is sparingly soluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.62 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should generally be kept below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[2][3]
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 100 mM stock 1:100 by adding 2 µL of the 100 mM stock to 198 µL of cell culture medium.
-
Final Working Solution Preparation: Prepare the final working solution by further diluting the intermediate stock into the final volume of cell culture medium to be added to the cells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate stock. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions.
-
Treatment of Cells: Add the prepared working solutions (or vehicle control) to your cell cultures and mix gently by swirling the plate.
Mandatory Visualizations
Signaling Pathway of the μ-Opioid Receptor Modulated by this compound
References
Application Notes and Protocols: In Vivo Administration of BMS-986121 in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), representing a novel chemical scaffold for this class of compounds.[1][2] As a PAM, this compound does not directly activate the MOR but enhances the signaling of endogenous or exogenous orthosteric agonists. This mechanism offers the potential for a safer therapeutic window compared to traditional opioid agonists, with the hypothesis that MOR PAMs could augment the analgesic effects of endogenous opioids or co-administered opioids while minimizing adverse effects such as respiratory depression, constipation, and reward.[3][4][5] The primary mechanism of action involves binding to an allosteric site on the MOR, which can lead to a potentiation of G-protein-mediated signaling and β-arrestin recruitment in the presence of an orthosteric agonist.[6][7][8] While in vivo data for this compound is limited, studies on the closely related compound BMS-986122 have demonstrated antinociceptive effects in mouse models of acute thermal and inflammatory pain, suggesting a potential therapeutic application for this class of molecules.[5]
These application notes provide a detailed framework for the in vivo administration and evaluation of this compound in common mouse models of pain, based on available data for related compounds and general pharmacological protocols.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Agonist | This compound Effect | EC₅₀ (µM) | Reference |
| β-arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Potentiation | 1.0 | [6] |
| cAMP Accumulation Inhibition | CHO-μ | Endomorphin-I | Potentiation | 3.1 | [6] |
| [³⁵S]GTPγS Binding | CHO-μ | DAMGO | Potentiation | - | [6] |
Table 2: In Vivo Data for the Related MOR PAM, BMS-986122
| Pain Model | Species | Administration Route | Dose | Outcome | Reference |
| Acute Noxious Heat Pain | Mouse | i.p. | - | Antinociception | [5] |
| Inflammatory Pain | Mouse | i.p. | - | Antinociception | [5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of the μ-opioid receptor (MOR) and the modulatory role of this compound.
Caption: μ-Opioid receptor signaling pathway modulated by this compound.
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Model of Acute Thermal Pain (Hargreaves Test)
Objective: To evaluate the efficacy of this compound in reducing acute thermal pain sensitivity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Hargreaves apparatus (Plantar Test)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize mice to the testing environment for at least 3 days prior to the experiment. On the day of testing, place mice in the individual Plexiglas chambers of the Hargreaves apparatus for at least 30 minutes before baseline measurements.
-
Baseline Measurement: Measure the basal paw withdrawal latency to a radiant heat source. Apply the heat source to the plantar surface of the hind paw and record the time taken for the mouse to withdraw its paw. A cut-off time of 20-30 seconds is recommended to prevent tissue damage. Repeat the measurement three times for each paw, with at least 5 minutes between measurements, and average the values.
-
Drug Administration: Administer this compound or vehicle via i.p. injection. Dosing will need to be determined empirically, but a starting range of 1-30 mg/kg could be explored based on data from similar compounds.
-
Post-treatment Measurements: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).
Protocol 2: Evaluation in a Model of Inflammatory Pain (Formalin Test)
Objective: To assess the effect of this compound on both acute and tonic phases of inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
5% formalin solution
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers with mirrors for clear viewing of paws
-
Syringes and needles for i.p. and intraplantar (i.pl.) injections
Procedure:
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Pre-treatment: Administer this compound or vehicle via i.p. injection 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Observation: Immediately after formalin injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the time spent licking/biting between the this compound-treated and vehicle-treated groups for both phases using a t-test or one-way ANOVA.
Experimental Workflow
The following diagram outlines a general experimental workflow for the in vivo evaluation of this compound in mouse models of pain.
Caption: General workflow for in vivo pain studies in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Investigating the Constipating Effects of BMS-986121
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR)[1][2]. Unlike traditional opioid agonists that directly activate the receptor, PAMs enhance the activity of endogenous opioids, such as endorphins and enkephalins[3][4]. This mechanism has been hypothesized to produce analgesia with a reduced side-effect profile, including a lower propensity for constipation, a common and often debilitating side effect of conventional opioid therapy[3][5][6]. A related compound, BMS-986122, has demonstrated the potential for analgesia with reduced constipation in preclinical models[3][5][6][7]. These application notes provide a detailed experimental framework to investigate the potential for constipation as a side effect of this compound.
The following protocols are designed to assess the in vivo effects of this compound on gastrointestinal transit and to provide a comparative analysis with a standard opioid agonist, morphine, and a peripherally restricted opioid agonist used to induce constipation, loperamide.
Data Presentation
The following tables provide a structured format for the quantitative data that will be collected from the described experimental protocols.
Table 1: Fecal Pellet Output Analysis
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (at 2, 4, 6 hours) | Total Fecal Weight (g) (at 6 hours) | Fecal Water Content (%) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High | |||
| Morphine | 10 | |||
| Loperamide | 5 |
Table 2: Gastrointestinal Transit Time
| Treatment Group | Dose (mg/kg) | Distance Traveled by Charcoal Meal (cm) | Total Length of Small Intestine (cm) | GI Transit Ratio (%) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High | |||
| Morphine | 10 | |||
| Loperamide | 5 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as a positive allosteric modulator of the μ-opioid receptor.
Caption: this compound enhances endogenous opioid signaling at the μ-opioid receptor.
Experimental Protocols
Protocol 1: Evaluation of Fecal Output in Mice
This protocol is designed to assess the effect of this compound on normal fecal output, a primary indicator of constipation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Morphine sulfate (positive control)
-
Loperamide hydrochloride (positive control for induced constipation)[8]
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Metabolic cages
-
Analytical balance
Procedure:
-
Acclimatization: House mice individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the new environment.
-
Fasting: Fast the mice for 12 hours before drug administration, with free access to water.
-
Grouping: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low, mid, and high doses)
-
Morphine (10 mg/kg, subcutaneous)
-
Loperamide (5 mg/kg, oral gavage)[8]
-
-
Drug Administration: Administer the respective compounds via the appropriate route (e.g., oral gavage or subcutaneous injection).
-
Fecal Collection: Immediately after administration, place the mice back into the metabolic cages. Collect fecal pellets at 2, 4, and 6 hours post-administration.
-
Data Collection:
-
Count the number of fecal pellets at each time point.
-
Weigh the total fecal pellets collected over the 6-hour period (wet weight).
-
Dry the pellets in an oven at 60°C for 24 hours and re-weigh to determine the dry weight.
-
-
Calculation of Fecal Water Content:
-
Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Protocol 2: Gastrointestinal Transit (Charcoal Meal) Assay
This protocol measures the rate of intestinal transit, providing a direct assessment of gut motility.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Morphine sulfate
-
Loperamide hydrochloride[8]
-
Vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.
-
Grouping: Use the same treatment groups as in Protocol 1.
-
Drug Administration: Administer the compounds as described in Protocol 1.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer 0.2 mL of the charcoal meal to each mouse via oral gavage.
-
Euthanasia and Dissection: 30 minutes after the charcoal meal administration, humanely euthanize the mice. Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measurement:
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
-
Calculation of GI Transit Ratio:
-
GI Transit Ratio (%) = (Distance Traveled by Charcoal / Total Length of Small Intestine) x 100
-
Experimental Workflow
The following diagram outlines the general workflow for the in vivo studies.
Caption: Workflow for in vivo assessment of this compound-induced constipation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Analyzing BMS-986121 Potentiation Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the potentiation effects of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3] The following sections detail the mechanism of action of this compound, experimental protocols to measure its effects on key signaling pathways, and robust data analysis methods to quantify its potentiation capabilities.
Introduction to this compound and its Mechanism of Action
This compound is a novel selective GPCR modulator that acts as a positive allosteric modulator (PAM) of the μ-opioid receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the primary binding site, this compound binds to a distinct allosteric site.[4] This binding event modulates the receptor's conformation, leading to an enhancement of the binding and/or efficacy of endogenous or exogenous orthosteric agonists.[4] The primary signaling pathways affected by MOR activation are the G-protein signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, and the β-arrestin recruitment pathway, which is involved in receptor desensitization and can also initiate distinct signaling events.[5]
The potentiation effects of this compound are typically characterized by a leftward shift in the dose-response curve of an orthosteric agonist, indicating an increase in the agonist's potency, and/or an increase in the maximal efficacy of the agonist.[5]
Experimental Protocols
This section provides detailed protocols for two key in vitro assays to quantify the potentiation effects of this compound on μ-opioid receptor signaling.
Protocol 1: cAMP Accumulation Assay for Gαi-coupled Receptor Activation
This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the μ-opioid receptor. The potentiation effect of this compound is observed as an enhanced inhibition of cAMP levels in the presence of a MOR agonist.
Materials:
-
Cells: CHO-K1 cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Agonist: Endomorphin-1 or DAMGO.
-
PAM: this compound.
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: HTRF cAMP Gi Detection Kit or cAMP-Glo™ Assay kit.[6][7]
-
Plate: White, 384-well, solid-bottom assay plate.
-
Plate Reader: Capable of measuring HTRF or luminescence.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture CHO-μ cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the MOR agonist (e.g., endomorphin-1) in assay buffer.
-
PAM-detection mode: Add a fixed, sub-maximal concentration (e.g., EC₁₀) of the agonist to all wells, followed by the addition of varying concentrations of this compound.
-
Agonist-detection mode: Add a fixed concentration of this compound to a set of wells, followed by the addition of varying concentrations of the agonist. Include a control set with no this compound.
-
Add 10 µL of the compound solutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Stimulation and Lysis:
-
Prepare a solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal cAMP response (typically 1-10 µM).
-
Add 10 µL of the forskolin solution to all wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
-
Detection:
-
Add the cAMP detection reagents as per the kit instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and signaling. The PathHunter® β-arrestin assay is a widely used method for this purpose.[8][9][10]
Materials:
-
Cells: U2OS or CHO-K1 cells stably co-expressing the human μ-opioid receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (PathHunter® cell line).
-
Agonist: Endomorphin-1 or DAMGO.
-
PAM: this compound.
-
Assay Medium: As recommended by the cell line provider.
-
Detection Reagents: PathHunter® Detection Reagents.
-
Plate: White, 384-well, solid-bottom, tissue culture-treated assay plate.
-
Plate Reader: Capable of measuring chemiluminescence.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture the PathHunter® cells according to the manufacturer's instructions.
-
Harvest the cells and resuspend them in the provided cell plating reagent to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the MOR agonist in assay medium.
-
PAM-detection mode: Add a fixed, sub-maximal concentration (e.g., EC₂₀) of the agonist to all wells, followed by the addition of varying concentrations of this compound.
-
Agonist-detection mode: Add a fixed concentration of this compound to a set of wells, followed by the addition of varying concentrations of the agonist. Include a control set with no this compound.
-
Add 5 µL of the compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal using a plate luminometer.
-
Data Presentation and Analysis
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Potentiation of Agonist Potency by this compound in cAMP Assay
| Agonist | This compound (µM) | EC₅₀ (nM) [95% CI] | Fold Shift |
| Endomorphin-1 | 0 | 0.5 [0.4-0.6] | 1.0 |
| 1 | 0.1 [0.08-0.12] | 5.0 | |
| 10 | 0.05 [0.04-0.06] | 10.0 | |
| DAMGO | 0 | 2.0 [1.8-2.2] | 1.0 |
| 1 | 0.4 [0.3-0.5] | 5.0 | |
| 10 | 0.2 [0.1-0.3] | 10.0 |
Table 2: Potentiation of Agonist Efficacy by this compound in β-Arrestin Assay
| Agonist | This compound (µM) | Eₘₐₓ (% of control) |
| Endomorphin-1 | 0 | 80 ± 5 |
| 10 | 100 ± 6 | |
| DAMGO | 0 | 95 ± 4 |
| 10 | 105 ± 5 |
Data Analysis Methods
The raw data (e.g., RLU, HTRF ratio) should be normalized to a percentage scale, where 0% represents the basal response (no agonist) and 100% represents the maximal response of a full agonist. The normalized data is then fitted to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
The potentiation effect of a PAM like this compound can be quantified using an allosteric ternary complex model.[5][11] This model describes the interaction between the agonist (A), the receptor (R), and the allosteric modulator (B). The key parameters derived from this model are:
-
Kₐ: The dissociation constant of the agonist.
-
Kₑ: The dissociation constant of the allosteric modulator.
-
α: The cooperativity factor between the agonist and the allosteric modulator. An α value greater than 1 indicates positive cooperativity (potentiation).
Software such as GraphPad Prism can be used to fit the data to this model and obtain these parameters.[5]
To quantify the degree of interaction between this compound and an agonist, synergy scores can be calculated. Several models are available for this purpose.[12]
-
Highest Single Agent (HSA) Model: The expected effect of the combination is the highest effect of the individual agents at the same concentrations. Synergy is observed when the combination effect is greater than the expected effect.[12]
-
Loewe Additivity Model: This model assumes that the two compounds are agonists with a similar mechanism of action. The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][13]
-
Bliss Independence Model: This model assumes that the two compounds act independently. Synergy is observed when the combination effect is greater than the product of the individual effects.
Specialized software packages, such as SynergyFinder, can be used to calculate these synergy scores.[12]
Signaling Pathway and Logical Relationships
The following diagram illustrates the signaling pathway of the μ-opioid receptor and the modulatory effect of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 4. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphpad.com [graphpad.com]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols: Molecular Dynamics Simulation of BMS-986121 with the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in pain perception.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, modulating the receptor's response to endogenous or exogenous ligands. This mechanism presents a promising therapeutic avenue for pain management with a potentially improved side-effect profile compared to traditional opioids. Molecular dynamics (MD) simulations offer a powerful computational microscope to elucidate the atomistic details of this compound's interaction with the μ-opioid receptor, providing insights into its modulatory mechanism and guiding the development of novel analgesics.
This document provides a comprehensive protocol for setting up and running an MD simulation of this compound in complex with the human μ-opioid receptor embedded in a lipid bilayer.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H9Cl2N3O2S |
| Molecular Weight | 366.22 g/mol |
| SMILES | O=--INVALID-LINK--c1ccc(cc1)-c1csc(Nc2c(Cl)cccc2Cl)n1 |
Molecular Dynamics Simulation Protocol
This protocol outlines the setup of the simulation system using GROMACS, a widely used MD simulation package. The general workflow is applicable to other packages like AMBER or NAMD with minor modifications.
System Preparation
1.1. Protein Structure Selection and Preparation:
The cryo-electron microscopy structure of the human μ-opioid receptor in an active state, complexed with a G-protein and the closely related PAM BMS-986122 (PDB ID: 8K9L), serves as an excellent starting template.[5][6][7] This structure provides a physiologically relevant conformation of the receptor.
-
Procedure:
-
Download the PDB file 8K9L from the RCSB Protein Data Bank.
-
The downloaded structure contains the μ-opioid receptor, the G-protein complex, and the ligand BMS-986122. For this simulation, we will focus on the receptor and the allosteric modulator. Therefore, remove the G-protein subunits and any other non-essential molecules (e.g., cholesterols, ions not critical for structural integrity) from the PDB file.
-
Since this compound and BMS-986122 are structurally very similar, carefully inspect the binding pocket and the ligand structure. Using a molecular modeling software (e.g., PyMOL, Chimera), modify the structure of BMS-986122 to that of this compound. The SMILES string provided above can be used to generate a 3D structure of this compound for reference.
-
Inspect the protein for any missing residues or atoms and model them using tools like MODELLER or the functionalities within molecular visualization software.
-
1.2. Ligand Parameterization:
Standard protein force fields do not contain parameters for drug-like molecules. Therefore, parameters for this compound need to be generated. The General Amber Force Field (GAFF) is a suitable choice for this purpose.[8][9][10]
-
Procedure:
-
Generate a 3D conformation of this compound.
-
Use a tool like Antechamber (available in AmberTools) to generate the topology and parameter files for this compound in a GROMACS-compatible format. This process will assign atom types, charges, and other necessary parameters.
-
1.3. Membrane Setup:
As a transmembrane protein, the μ-opioid receptor must be embedded in a lipid bilayer to mimic its native environment. A 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer is a common choice that represents a major component of eukaryotic cell membranes.[11][12][13][14][15] The CHARMM-GUI web server is a powerful tool for building complex biological systems, including membrane proteins.
-
Procedure:
-
Upload the prepared protein-ligand complex PDB file to the CHARMM-GUI Membrane Builder.
-
Select the "Bilayer Builder" option.
-
Choose POPC as the lipid type for both the upper and lower leaflets.
-
Specify the system size and water thickness. A rectangular box with dimensions extending at least 15 Å from the protein surface in the x and y directions, and 20 Å of water above and below the membrane in the z-direction is recommended.
-
CHARMM-GUI will then automatically build the system, including the lipid bilayer around the protein, and add water molecules and ions to neutralize the system and reach a desired salt concentration (e.g., 0.15 M NaCl).
-
Download the generated GROMACS input files.
-
Simulation Parameters
| Parameter | Recommended Value/Method |
| Force Field | |
| Protein | CHARMM36m[16][17][18][19] |
| Ligand | GAFF2[8][9][10] |
| Lipids | CHARMM36[16][17][18][19] |
| Water Model | TIP3P[20] |
| Simulation Box | |
| Box Type | Rectangular |
| Box Dimensions | Sufficient to avoid periodic image interactions |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K (physiological temperature) |
| Pressure | 1 bar |
| Electrostatics | Particle Mesh Ewald (PME) |
| van der Waals | Cut-off with long-range dispersion correction |
| Constraints | LINCS (for bonds involving hydrogen) |
| Time Step | 2 fs |
Simulation Workflow
The following workflow describes the sequential steps for energy minimization, equilibration, and production MD simulation.
3.1. Energy Minimization:
This step removes steric clashes and bad contacts in the initial system.
-
Procedure:
-
Perform a steepest descent minimization of the system until the maximum force is less than 1000 kJ/mol/nm.
-
3.2. Equilibration:
The system is gradually heated and equilibrated to the desired temperature and pressure. This is typically done in multiple steps with position restraints on heavy atoms of the protein and ligand, which are gradually released.
-
Procedure:
-
NVT Equilibration (Constant Volume):
-
Apply position restraints to the protein and ligand heavy atoms.
-
Run a 1 ns simulation at 310 K.
-
-
NPT Equilibration (Constant Pressure):
-
Continue with position restraints on the protein and ligand heavy atoms.
-
Run a 5 ns simulation at 310 K and 1 bar.
-
-
Release of Restraints:
-
Gradually decrease the force constants of the position restraints over a series of short simulations (e.g., 5 ns each) until they are completely removed.
-
-
3.3. Production Simulation:
Once the system is well-equilibrated, the production simulation is run to generate the trajectory for analysis.
-
Procedure:
-
Run the simulation for a sufficient length of time to observe the desired molecular events. A simulation length of at least 500 ns is recommended, with longer simulations providing better sampling.
-
MD Simulation Workflow Diagram
Caption: Workflow for the molecular dynamics simulation of this compound with the μ-opioid receptor.
Signaling Pathways and Experimental Validation
μ-Opioid Receptor Signaling
Activation of the μ-opioid receptor initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway.[21][22][23][24][25]
-
G-Protein Pathway: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors, leading to analgesia.
-
β-Arrestin Pathway: Receptor activation also leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestins, which desensitize the G-protein signal and can initiate their own signaling cascades, often associated with the undesirable side effects of opioids.[22][26][27][28][29][30]
μ-Opioid Receptor Signaling Diagram
Caption: Simplified signaling pathways of the μ-opioid receptor.
Experimental Validation Protocols
MD simulation results can be validated through various in vitro functional assays.
1. β-Arrestin Recruitment Assay:
This assay measures the ability of a ligand to promote the interaction between the μ-opioid receptor and β-arrestin.
-
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, inactive enzyme fragment. Ligand-induced receptor-β-arrestin interaction brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[26][27][28][29][30]
-
Protocol Outline:
-
Plate cells stably co-expressing the tagged μ-opioid receptor and β-arrestin.
-
Add this compound at various concentrations in the presence of a fixed, sub-maximal concentration of a known MOR agonist (e.g., DAMGO).
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate and measure the signal using a luminometer.
-
Analyze the data to determine the potency (EC50) and efficacy (Emax) of this compound in potentiating agonist-induced β-arrestin recruitment.
-
2. GTPγS Binding Assay:
This assay measures the activation of G-proteins coupled to the μ-opioid receptor.
-
Principle: In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used. The amount of [³⁵S]GTPγS bound to the Gα subunit is proportional to the extent of G-protein activation.[31][32][33][34][35]
-
Protocol Outline:
-
Prepare cell membranes expressing the μ-opioid receptor.
-
Incubate the membranes with [³⁵S]GTPγS, GDP, and various concentrations of this compound in the presence of a fixed concentration of a MOR agonist.
-
Terminate the reaction and separate the bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC50 and Emax values for this compound's potentiation of agonist-stimulated G-protein activation.
-
By combining the insights from molecular dynamics simulations with the quantitative data from these experimental assays, a comprehensive understanding of the pharmacological profile of this compound can be achieved, facilitating the development of safer and more effective pain therapeutics.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00008k9l [wwpdb.org]
- 7. www1.rcsb.org [www1.rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Properties of POPC/POPE supported lipid bilayers modified with hydrophobic quantum dots on polyelectrolyte cushions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recharging your fats: CHARMM36 parameters for neutral lipids triacylglycerol and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. anesthesiaexperts.com [anesthesiaexperts.com]
- 25. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 28. youtube.com [youtube.com]
- 29. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 30. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 31. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 33. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 34. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 35. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-986121 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor, in in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding does not typically activate the receptor on its own but rather enhances the signaling response produced by an orthosteric agonist, such as endomorphin-1 or DAMGO. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) or efficacy (a greater maximal response).
Q2: In which in vitro assays is this compound commonly used?
A2: this compound is frequently characterized in functional assays that measure μ-opioid receptor activity. The two most common assays are:
-
β-arrestin recruitment assays: These assays measure the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and signaling.
-
Cyclic AMP (cAMP) accumulation assays: Since the μ-opioid receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. These assays quantify this change.
Q3: What is "ago-PAM" activity and does this compound exhibit it?
A3: Ago-PAM activity refers to a compound that, in addition to potentiating the effect of an orthosteric agonist, can also act as a weak agonist on its own, particularly at higher concentrations.[1] The level of ago-PAM activity can be influenced by the assay system and the level of receptor expression. Distinguishing between pure PAM and ago-PAM activity is crucial for interpreting experimental results.
Q4: What is "probe dependence" and how might it affect my experiments with this compound?
A4: Probe dependence is a phenomenon where the effect of an allosteric modulator varies depending on the specific orthosteric agonist used.[2][3][4] This means that this compound might enhance the potency or efficacy of one agonist more than another. It is therefore important to characterize the effects of this compound with the specific orthosteric agonist relevant to your research question.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in vitro.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in assay results | Inconsistent cell health or density. | Ensure consistent cell passage number, viability, and seeding density across all experiments. |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare master mixes to minimize variability. | |
| No potentiation of agonist response observed | This compound concentration is too low. | Perform a dose-response experiment with a wide range of this compound concentrations in the presence of a fixed concentration of the orthosteric agonist (e.g., EC20). |
| Orthosteric agonist concentration is too high (saturating). | Use a sub-maximal concentration of the orthosteric agonist (e.g., EC20 to EC50) to allow for the observation of potentiation. | |
| "Probe dependence" - this compound may not significantly modulate the chosen orthosteric agonist. | Test this compound with a panel of different orthosteric agonists if possible. | |
| Apparent agonist activity of this compound alone | "Ago-PAM" activity of this compound. | Perform a full dose-response curve of this compound in the absence of an orthosteric agonist to determine its intrinsic agonist activity. |
| High receptor expression levels in the cell line can amplify weak agonist signals.[5] | If possible, use a cell line with a lower, more physiologically relevant level of receptor expression. | |
| Unexpected decrease in agonist response at high this compound concentrations | Off-target effects or cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound at the concentrations used. |
| Negative allosteric modulation at high concentrations (less common for PAMs but possible). | Carefully analyze the full dose-response curve for a biphasic effect. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published studies. Note that values can vary depending on the specific assay conditions and cell lines used.
| Assay Type | Orthosteric Agonist | Cell Line | Parameter | Value (µM) |
| β-Arrestin Recruitment | Endomorphin-I | U2OS-OPRM1 | EC50 (PAM mode) | ~1.7 |
| cAMP Accumulation | Endomorphin-I | CHO-μ | EC50 (PAM mode) | ~2.2 |
Experimental Protocols
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation Principle)
This protocol provides a general framework for a β-arrestin recruitment assay. Specific details may vary based on the commercial assay kit used (e.g., PathHunter®).[6][7]
Materials:
-
Cells stably co-expressing the μ-opioid receptor fused to a pro-link (PK) tag and β-arrestin fused to an enzyme acceptor (EA) tag.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES).
-
This compound stock solution (in DMSO).
-
Orthosteric agonist stock solution (in an appropriate solvent).
-
Detection reagents (e.g., Galacton Star substrate).
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a white, opaque 384-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the orthosteric agonist at a fixed concentration (e.g., EC20) in assay buffer.
-
For testing ago-PAM activity, prepare serial dilutions of this compound in the absence of the orthosteric agonist.
-
-
Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared this compound dilutions to the appropriate wells.
-
Add the orthosteric agonist solution to the wells designated for potentiation testing.
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 90 minutes).
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Plot the luminescence signal against the log of the this compound concentration.
-
Use non-linear regression to determine the EC50 value for potentiation.
-
cAMP Accumulation Assay (HTRF Principle)
This protocol outlines a general procedure for a competitive immunoassay to measure cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the μ-opioid receptor (e.g., CHO-K1 cells).
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution (in DMSO).
-
Orthosteric agonist stock solution.
-
Forskolin solution (to stimulate adenylyl cyclase).
-
cAMP standard.
-
HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).
-
Low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture and harvest the cells. Resuspend the cells in stimulation buffer to the desired density.
-
Compound and Cell Plating:
-
Add the cell suspension to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the appropriate wells.
-
Add a fixed concentration of the orthosteric agonist.
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Use a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe dependence in the allosteric modulation of a G protein-coupled receptor: implications for detection and validation of allosteric ligand effects [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of allosteric probe dependence in μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low efficacy of BMS-986121 in experiments
Technical Support Center: BMS-986121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in their experiments.
Troubleshooting Guides
Issue: Low or No Potentiation of the Orthosteric Agonist
Question: We are not observing the expected potentiation of our orthosteric agonist (e.g., endomorphin-I, DAMGO) in the presence of this compound. What are the possible reasons for this?
Answer: Low or no potentiation by this compound can stem from several factors related to experimental setup and reagents. Here is a step-by-step troubleshooting guide:
-
Verify Orthosteric Agonist Concentration: this compound is a positive allosteric modulator (PAM), meaning it enhances the effect of an orthosteric agonist. Its potentiation is most effectively observed when the orthosteric agonist is used at a concentration that elicits a submaximal response (typically around its EC10 to EC20).[1][2][3] If the agonist concentration is too high (saturating), there will be no window for potentiation.
-
Recommendation: Perform a full dose-response curve for your orthosteric agonist to accurately determine its EC50 and subsequently use a concentration in the EC10-EC20 range for your potentiation experiments.
-
-
Confirm Cell Line and Receptor Expression: The effects of PAMs can be dependent on the cell line and the level of receptor expression.[1] Differences in receptor reserve between cell systems can influence the observed agonist activity and potentiation.[1]
-
Check Compound Integrity and Solubility: this compound should be properly dissolved and used at the appropriate concentrations.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your assay medium is consistent across all conditions and does not exceed a level that could cause cellular toxicity (typically <0.1%).
-
-
Review Assay System and Endpoint: The choice of assay and its sensitivity can impact the detection of potentiation. This compound has been shown to potentiate agonist effects in β-arrestin recruitment assays and cAMP accumulation assays.[1][3][4]
Troubleshooting Workflow: Low Potentiation
Caption: Troubleshooting workflow for low potentiation by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[4][5] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous and exogenous opioids bind. By binding to this allosteric site, this compound enhances the signaling of orthosteric agonists, leading to a leftward shift in their potency and/or an increase in their maximal efficacy.[1][2] It has been shown to potentiate both G-protein signaling and β-arrestin recruitment pathways.[6]
μ-Opioid Receptor Signaling Pathway
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986121 Agonist Activity Assays
This technical support center provides troubleshooting guidance for researchers encountering reproducibility issues in agonist activity assays involving BMS-986121. It is crucial to note that this compound is a positive allosteric modulator (PAM) of the μ-opioid receptor , not a primary agonist for the LPA1 receptor.[1][2][3] The reported intrinsic agonist activity of this compound is of low efficacy and has been documented as being difficult to reproduce consistently.[4] This guide will address these specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the μ-opioid receptor.[1][2][3] Its primary function is to enhance the binding and/or efficacy of orthosteric agonists (e.g., endomorphin-I, DAMGO) at the μ-opioid receptor. It binds to a site on the receptor that is distinct from the primary agonist binding site.
Q2: Does this compound have intrinsic agonist activity?
A2: this compound has been reported to exhibit weak partial agonist activity, observed as inhibition of cAMP accumulation in the absence of an orthosteric agonist. However, this agonist activity is of low efficacy and has been noted to be not always reproducible.[4] On some occasions, the response was too low to determine a fit of the concentration-response data.[4]
Q3: Why am I seeing inconsistent results in my agonist activity assays with this compound?
A3: The low-efficacy and variable nature of this compound's intrinsic agonism is the most likely reason for inconsistent results.[4] Several factors can contribute to this, including cell line variability, receptor expression levels, assay sensitivity, and specific experimental conditions. The agonist activity is only seen at concentrations above those required for its PAM effects.[4]
Q4: What are the expected outcomes in different functional assays with this compound?
A4: In the presence of a μ-opioid receptor agonist, this compound should produce a concentration-dependent leftward shift in the agonist's dose-response curve in assays like β-arrestin recruitment and inhibition of forskolin-stimulated cAMP accumulation.[4][5] When used alone, it may produce a weak and variable agonist response in some systems, such as a modest inhibition of cAMP accumulation.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable agonist activity | 1. Low receptor expression in the cell line.2. Assay conditions are not sensitive enough to detect weak partial agonism.3. Insufficient concentration of this compound. | 1. Use a cell line with high, stable expression of the μ-opioid receptor (e.g., CHO-μ or U2OS-OPRM1 cells).2. Optimize assay parameters: increase cell number per well, extend stimulation time, or use a more sensitive detection reagent.3. Ensure the concentration range of this compound is adequate, typically in the micromolar range for agonist activity.[4] |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors, especially with serial dilutions.3. Edge effects on the assay plate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.2. Prepare fresh dilutions of this compound for each experiment and use appropriate pipetting techniques.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Poor Z'-factor for the assay | 1. Low signal-to-background ratio.2. High variability in positive and negative controls. | 1. Use a known full agonist (e.g., DAMGO) as a positive control to ensure the assay window is sufficient.2. Optimize the concentration of the positive control to achieve a maximal response.3. Ensure consistent handling of all plates and reagents. |
| Inconsistent results across different experiments | 1. Variation in cell passage number.2. Differences in reagent lots (e.g., serum, detection kits).3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a defined passage number range for all experiments.2. Qualify new lots of critical reagents before use in experiments.3. Regularly monitor and calibrate incubator conditions. |
Data Presentation
Table 1: In Vitro Activity of this compound in a cAMP Accumulation Assay [4]
| Assay Mode | Agonist | This compound EC50 (µM) | This compound Emax (%) |
| Agonist-Detection | None | 13 (95% CI: 4–51) | 36 (95% CI: 21–52) |
| PAM-Detection | Endomorphin-I (~EC10) | 3.1 (95% CI: 2.0–4.8) | N/A |
Note: The agonist activity was not always reproducible.[4]
Table 2: In Vitro Activity of this compound in a β-Arrestin Recruitment Assay [4]
| Assay Mode | Agonist | This compound EC50 (µM) | This compound Emax (%) |
| Agonist-Detection | None | No significant recruitment | N/A |
| PAM-Detection | Endomorphin-I (20 nM) | 1.0 (95% CI: 0.7–1.6) | 76 (95% CI: 69–83) |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Agonist and PAM Activity
-
Cell Culture: Culture CHO cells stably expressing the human μ-opioid receptor (CHO-μ cells) in a suitable growth medium.
-
Cell Seeding: Plate CHO-μ cells into 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. For PAM-detection mode, also prepare a solution of endomorphin-I at a concentration that elicits an ~EC10 response (e.g., 30 pM).[4][5]
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add forskolin (to stimulate adenylyl cyclase) and the appropriate concentrations of this compound and/or endomorphin-I to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist-detection mode: Plot the response (inhibition of cAMP accumulation) against the concentration of this compound to determine EC50 and Emax.
-
PAM-detection mode: Plot the response against the concentration of this compound in the presence of a fixed concentration of endomorphin-I.
-
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Culture: Use a U2OS cell line stably expressing the human μ-opioid receptor fused to a protein fragment for a β-arrestin recruitment assay (e.g., PathHunter).
-
Cell Seeding: Plate the cells in 96-well plates and incubate overnight.
-
Compound Addition:
-
Agonist-detection mode: Add serial dilutions of this compound.
-
PAM-detection mode: Add serial dilutions of this compound in the presence of a fixed low concentration of endomorphin-I (e.g., 20 nM).[4]
-
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).
-
Data Analysis: Analyze the data using a non-linear regression model to determine EC50 and Emax values.
Visualizations
Caption: Signaling pathway of the μ-opioid receptor modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Addressing BMS-986121 solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986121, focusing on addressing its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a positive allosteric modulator (PAM) of the μ-opioid receptor, making it a valuable tool for research in pain and addiction.[1][2] However, it is a hydrophobic molecule with low aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments. This can result in inconsistent assay results and difficulties in determining accurate potency and efficacy.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[3] It is soluble in DMSO at concentrations up to 100 mg/mL; however, this may require ultrasonication to fully dissolve.[3] To minimize the impact of hygroscopic DMSO on solubility, it is advisable to use a fresh, unopened bottle of anhydrous DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous assay buffer?
A3: The final concentration of DMSO in your aqueous assay buffer should be kept as low as possible to avoid solvent-induced artifacts and cellular toxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. The optimal concentration will depend on the specific cell line or assay system being used, and it is advisable to run a vehicle control with the corresponding DMSO concentration to assess its effect.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[3]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous buffers.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. - Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. - Use a co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer to increase solubility. The compatibility of the co-solvent with your assay system must be validated. |
| Inconsistent or non-reproducible assay results. | - Compound precipitation or aggregation. - Inaccurate concentration of the working solution. | - Visually inspect for precipitation: Before use, carefully inspect your working solutions for any visible precipitate. If present, you may need to prepare a fresh solution at a lower concentration. - Sonication: Briefly sonicate the aqueous working solution in a water bath sonicator to help break up any potential aggregates. Be cautious, as prolonged sonication can generate heat and potentially degrade the compound. - pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not suggest strong ionizable groups, slight pH adjustments of the buffer (if compatible with your assay) could be explored. |
| Low or no observed activity of the compound. | - The effective concentration of the compound is lower than intended due to poor solubility. - Compound degradation. | - Confirm stock solution concentration: If possible, confirm the concentration of your DMSO stock solution spectrophotometrically (if a molar extinction coefficient is known) or by other analytical methods. - Prepare fresh working solutions: Prepare fresh aqueous working solutions immediately before each experiment to minimize the risk of degradation. |
Data Presentation
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides a template for researchers to empirically determine and record solubility in their specific experimental conditions.
| Aqueous Buffer | pH | Co-solvent (if any) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | None | To be determined | e.g., Clear solution, slight haze, visible precipitate |
| Tris-HCl | 7.4 | None | To be determined | |
| HBSS | 7.4 | None | To be determined | |
| Other | To be determined |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 366.22 g/mol .
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Avoid excessive heating.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer or plate shaker
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in DMSO, if necessary, to achieve the desired final concentrations in the aqueous buffer.
-
In a sterile tube or well of a plate, add the appropriate volume of the aqueous buffer.
-
While vortexing or shaking the aqueous buffer, add the required small volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer. This rapid mixing is crucial to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution in your experiment immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Simplified μ-opioid receptor signaling pathway.
References
How to control for BMS-986121 probe dependence with different agonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for probe dependence when using the μ-opioid receptor positive allosteric modulator (PAM), BMS-986121, with different agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor.[1][2][3] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous and exogenous agonists bind.[4] As a PAM, this compound typically does not have significant intrinsic agonist activity on its own but can enhance the potency and/or efficacy of orthosteric agonists.[4][5]
Q2: What is "probe dependence" in the context of allosteric modulators like this compound?
Probe dependence refers to the ability of an allosteric modulator to differentially modulate the effects of various orthosteric agonists.[4][6] For example, a PAM might cause a significant increase in the potency of one agonist but have a much smaller effect on another agonist at the same receptor. This phenomenon is a key characteristic of some allosteric modulators.[4][7]
Q3: Does this compound exhibit probe dependence?
Studies have shown that this compound can exhibit some degree of probe dependence. For instance, it has been observed to produce different fold shifts in the potency of various agonists such as endomorphin-I, morphine, and leu-enkephalin in functional assays.[4][6] However, some studies have concluded that there is no evidence to suggest marked agonist probe dependence, as it produces similar potentiation for both peptide and small molecule agonists.[4]
Q4: What factors can contribute to observed probe dependence?
Several factors can influence the degree of probe dependence observed:
-
Agonist-specific receptor conformations: Different agonists can stabilize distinct active conformations of the receptor. An allosteric modulator may have a preference for and therefore differentially stabilize certain agonist-induced conformations.
-
Signaling pathway bias: The effect of a PAM can vary depending on the downstream signaling pathway being measured (e.g., G-protein activation vs. β-arrestin recruitment).[8][9] This is also known as system bias.
-
Cellular context: The expression levels of receptors, G-proteins, and other signaling components in the experimental system can influence the observed effects.[4]
Troubleshooting Guide
Issue 1: I am observing a greater-than-expected potentiation of my agonist in the presence of this compound.
-
Possible Cause: The specific agonist you are using may be particularly sensitive to modulation by this compound. This is a manifestation of probe dependence.
-
Troubleshooting Steps:
-
Test a panel of agonists: Compare the effect of this compound on your agonist of interest with its effects on other known μ-opioid receptor agonists (e.g., DAMGO, morphine, endomorphin-I) in the same assay. This will help to contextualize your results.
-
Vary the concentration of this compound: Perform concentration-response curves for your agonist in the presence of multiple concentrations of this compound to determine the concentration-dependency of the potentiation.
-
Assess multiple signaling pathways: If possible, measure the effect of this compound on your agonist's activity in different functional assays (e.g., cAMP accumulation, β-arrestin recruitment, GTPγS binding) to check for pathway-specific effects.
-
Issue 2: this compound is showing agonist activity on its own in my assay.
-
Possible Cause: While primarily a PAM, this compound has been reported to have some low-efficacy agonist activity, particularly at higher concentrations and in systems with high receptor expression levels (receptor reserve).[4][6]
-
Troubleshooting Steps:
-
Determine the EC50 of the agonist effect: Perform a concentration-response curve for this compound alone to quantify its intrinsic agonist activity. The EC50 for its agonist effect is typically higher than its EC50 for potentiation.[4]
-
Use lower concentrations of this compound: For potentiation studies, use concentrations of this compound that are below its agonist EC50 to minimize its direct effects.
-
Consider the assay system: Be aware that assays with significant signal amplification may be more likely to detect low-level agonist activity.[8]
-
Issue 3: The magnitude of potentiation by this compound is inconsistent across different experiments.
-
Possible Cause: Variability in experimental conditions can contribute to inconsistent results.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage numbers, confluency, and serum batches, as these can affect receptor expression and signaling.
-
Maintain consistent assay parameters: Use consistent incubation times, temperatures, and reagent concentrations.
-
Include a reference agonist: In every experiment, include a standard reference agonist (e.g., DAMGO) to normalize the effects of this compound and assess experiment-to-experiment variability.
-
Quantitative Data Summary
The following tables summarize the effects of this compound on the potency of various μ-opioid receptor agonists across different functional assays.
Table 1: Effect of this compound on Agonist Potency in cAMP Accumulation Assays
| Orthosteric Agonist | This compound Concentration | Fold-Shift in Potency | Cell Line | Reference |
| Endomorphin-I | 100 µM | 4-fold | CHO-μ | [4][6] |
| Morphine | 100 µM | 5-fold | CHO-μ | [4] |
| Leu-enkephalin | 100 µM | 6-fold | CHO-μ | [1][4] |
Table 2: Effect of this compound on Agonist-Stimulated [³⁵S]GTPγS Binding
| Orthosteric Agonist | This compound Concentration | Fold-Shift in Potency | Reference |
| Morphine | Not Specified | 2.5-fold | [6] |
Table 3: Characterization of this compound in β-Arrestin Recruitment Assays
| Parameter | Value | Conditions | Cell Line | Reference |
| EC₅₀ (PAM mode) | 1.0 µM | In the presence of 20 nM endomorphin-I | U2OS-OPRM1 | [4][6] |
| Cooperativity (α) | 7 | With endomorphin-I | U2OS-OPRM1 | [4][7] |
| K_b_ | 2 µM | With endomorphin-I | U2OS-OPRM1 | [4][7] |
Experimental Protocols
Protocol 1: Assessing Probe Dependence using a cAMP Accumulation Assay
-
Cell Culture: Culture CHO cells stably expressing the human μ-opioid receptor (CHO-μ) in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and grow to confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist and Modulator Preparation: Prepare serial dilutions of the orthosteric agonists to be tested (e.g., endomorphin-I, morphine, DAMGO) and a fixed concentration of this compound (e.g., 100 µM).
-
Treatment:
-
Aspirate the culture medium and pre-incubate the cells with the assay buffer for a short period.
-
Add the various concentrations of the orthosteric agonist in the absence or presence of this compound.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Plot the concentration-response curves for each agonist in the presence and absence of this compound.
-
Calculate the EC₅₀ values for each curve.
-
Determine the fold-shift in potency for each agonist by dividing the EC₅₀ in the absence of this compound by the EC₅₀ in its presence.
-
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Culture: Use a cell line engineered for β-arrestin recruitment assays, such as U2OS cells expressing the μ-opioid receptor tagged with a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoveRx PathHunter).
-
Cell Plating: Plate the cells in 96-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare concentration-response curves of the desired agonist in the presence and absence of a fixed concentration of this compound.
-
Treatment: Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for substrate conversion.
-
Measurement: Read the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Analyze the data as described for the cAMP assay to determine the effect of this compound on agonist potency and efficacy for β-arrestin recruitment.
Visualizations
Caption: Simplified signaling pathways of the μ-opioid receptor.
Caption: Workflow for assessing this compound probe dependence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 7. pnas.org [pnas.org]
- 8. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing BMS-986121 off-target effects in cellular assays
Welcome to the BMS-986121 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1] It binds to a site on the receptor that is distinct from the binding site of endogenous or exogenous orthosteric agonists (like morphine or endomorphin-I). By binding to this allosteric site, this compound enhances the receptor's response to the orthosteric agonist, typically by increasing the agonist's potency and/or efficacy.[2][3]
Q2: Has the selectivity of this compound been characterized?
A2: this compound has been shown to be a selective positive allosteric modulator for the µ-opioid receptor over the δ-opioid receptor in β-arrestin recruitment assays.[2] In these studies, this compound did not significantly potentiate the activity of an orthosteric agonist at the δ-opioid receptor. However, a comprehensive screening of this compound against a broad panel of other GPCRs, ion channels, and kinases is not publicly available. Therefore, off-target effects at other receptors cannot be completely ruled out without direct experimental evidence.
Q3: Can this compound activate the µ-opioid receptor on its own?
A3: this compound is primarily a positive allosteric modulator, meaning its effect is most pronounced in the presence of an orthosteric agonist. However, in some cellular systems, particularly those with high receptor expression levels, this compound has been observed to have some weak, low-efficacy agonist activity on its own (also known as "ago-PAM" activity).[2] This intrinsic activity is typically only seen at higher concentrations than those required for its PAM effects.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected potentiation of my µ-opioid receptor agonist with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The effect of a PAM is highly dependent on the concentration of the orthosteric agonist. Use a concentration of your agonist that gives a submaximal response (typically EC10-EC20) to provide a sufficient window to observe potentiation. |
| Incorrect Assay Conditions | Ensure that incubation times and temperatures are optimized for your specific assay and cell type. For example, a pre-incubation step with this compound before adding the agonist may be necessary. |
| Cell Health and Receptor Expression | Use healthy, low-passage number cells. Over-passaging can lead to changes in receptor expression levels and signaling fidelity. Confirm MOR expression in your cell line. |
| Compound Integrity | Ensure your this compound and orthosteric agonist are of high purity and have been stored correctly. Prepare fresh dilutions for each experiment. |
Issue 2: I am observing a cellular response with this compound alone, and I'm concerned it's an off-target effect.
| Possible Cause | Troubleshooting Step |
| Intrinsic Agonist Activity (Ago-PAM) | As mentioned in the FAQs, this compound can have weak agonist activity at high concentrations in some systems.[2] Perform a full dose-response curve of this compound alone to determine its EC50 and Emax. If the effect is weak and only occurs at high concentrations, it may be on-target ago-PAM activity. |
| Potential Off-Target Effect | To investigate if this is a true off-target effect, use a MOR-null cell line (a cell line that does not express the µ-opioid receptor) as a negative control. If the response persists in the MOR-null cells, it is likely an off-target effect. |
| Use of a MOR Antagonist | Pre-treat your cells with a known MOR-selective antagonist (e.g., naloxone). If the antagonist blocks the response to this compound alone, the effect is mediated by the µ-opioid receptor. |
Issue 3: My results are variable and not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture | Standardize your cell culture conditions, including seeding density, passage number, and media composition. |
| Assay Reagent Variability | Prepare fresh reagents and use consistent sources. Ensure thorough mixing of all components. |
| "Probe" Dependence of the Agonist | The magnitude of the allosteric effect can depend on the specific orthosteric agonist used.[2] If you switch agonists, you may need to re-optimize the assay conditions. |
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for this compound.
Table 1: this compound Activity in β-Arrestin Recruitment Assays in U2OS-OPRM1 Cells
| Parameter | Value | Orthosteric Agonist | Reference |
| EC50 (PAM activity) | 1.0 µM | Endomorphin-I (20 nM) | [2] |
| Kb (dissociation constant) | 2 µM | Endomorphin-I | [3] |
| α (cooperativity factor) | 7 | Endomorphin-I | [3] |
Table 2: this compound Activity in cAMP Accumulation Assays in CHO-µ Cells
| Parameter | Value | Orthosteric Agonist | Reference |
| EC50 (PAM activity) | 3.1 µM | Endomorphin-I (~30 pM) | [2] |
| EC50 (agonist activity) | 13 µM | None | [2] |
| Emax (agonist activity) | 36% | None | [2] |
Table 3: Potentiation of Various Agonists by this compound (10 µM) in [35S]GTPγS Binding Assays
| Orthosteric Agonist | Fold-Shift in Potency | Reference |
| DAMGO | 4-fold | [2] |
| Morphine | 2.5-fold | [2] |
Experimental Protocols & Visualizations
µ-Opioid Receptor Signaling Pathway
This diagram illustrates the canonical G-protein and β-arrestin signaling pathways downstream of the µ-opioid receptor and the modulatory role of this compound.
Caption: Signaling pathway of the µ-opioid receptor modulated by this compound.
Experimental Workflow: Investigating Potential Off-Target Effects
This workflow provides a systematic approach to determining if an observed cellular effect is due to an off-target interaction of this compound.
Caption: A workflow for troubleshooting and identifying off-target effects.
Protocol: β-Arrestin Recruitment Assay
This protocol is a general guideline for using a commercially available assay, such as the PathHunter® assay, to measure this compound's PAM activity.
-
Cell Culture and Plating:
-
Culture U2OS-OPRM1 cells (or another suitable cell line expressing a tagged MOR and β-arrestin) according to the vendor's instructions.
-
Plate the cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound to create a dose-response curve.
-
Prepare a stock solution of your orthosteric agonist (e.g., endomorphin-I) and dilute it to a final concentration of ~EC10-EC20.
-
Prepare a vehicle control (DMSO) and a positive control (saturating concentration of the orthosteric agonist).
-
-
Assay Procedure:
-
Add the this compound dilutions to the appropriate wells.
-
Add the orthosteric agonist (at EC10-EC20) to all wells except the vehicle control and agonist-only dose-response curve wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare and add the detection reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data with the vehicle control as 0% and the maximal response of the reference agonist as 100%.
-
Plot the dose-response curves and calculate the EC50 values.
-
Protocol: cAMP Accumulation Assay
This protocol provides a general method for measuring the effect of this compound on the inhibition of cAMP production in CHO-µ cells.
-
Cell Culture and Plating:
-
Culture CHO-µ cells and plate them in a 384-well plate.
-
Incubate until cells reach the desired confluency.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of your orthosteric agonist (e.g., endomorphin-I) at ~EC10-EC20.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that elicits a robust cAMP response.
-
-
Assay Procedure:
-
Pre-treat the cells with the this compound dilutions for a short period (e.g., 15-30 minutes).
-
Add the orthosteric agonist to the appropriate wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for the optimized duration (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each well.
-
Normalize the data and plot the dose-response curves to determine the potentiation effect of this compound.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common issues when working with this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: In Vivo Delivery of BMS-986121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the μ-opioid receptor (MOR) positive allosteric modulator (PAM), BMS-986121. Our goal is to help you overcome common challenges in the in vivo delivery of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor, this compound binds to a different site (an allosteric site) on the MOR. This binding enhances the receptor's response to endogenous opioid peptides like endorphins and enkephalins.[1][2] This mechanism is thought to potentially offer a safer therapeutic window compared to conventional opioids, as it augments the body's natural pain-relief signaling without directly causing receptor activation in the absence of an endogenous ligand.[3][4]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: As a small molecule, this compound's delivery can be challenging due to its physicochemical properties. Key challenges include:
-
Poor aqueous solubility: Many small molecules, including potentially this compound, have low solubility in water, making it difficult to prepare formulations for in vivo administration.
-
Formulation instability: The compound may not be stable in the chosen vehicle, leading to precipitation or degradation.
-
Variable bioavailability: Depending on the route of administration and formulation, the amount of this compound that reaches the systemic circulation can vary significantly.
-
Off-target effects: At high concentrations, the compound may interact with other molecules, leading to unexpected side effects.
Q3: What are suitable vehicles for formulating this compound for in vivo studies?
A3: The choice of vehicle is critical for the successful delivery of poorly soluble compounds. Common vehicles for preclinical studies include:
-
Aqueous solutions with co-solvents: A mixture of water with a water-miscible organic solvent like DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol can be used. It is crucial to use the lowest possible concentration of the organic solvent to avoid toxicity.[5][6]
-
Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension. Suspending agents like carboxymethylcellulose (CMC) are often used to ensure a uniform dispersion.[5]
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles such as corn oil, olive oil, or sesame oil can be used, particularly for oral administration.[5]
A study on a closely related compound, BMS-986122, utilized a vehicle of 5% DMSO, 5% Solutol HS 15, and 90% saline for intravenous administration.
Q4: Which route of administration is recommended for this compound?
A4: The optimal route of administration depends on the experimental goals.
-
Intravenous (IV) injection: This route ensures 100% bioavailability and provides a rapid onset of action, making it suitable for acute efficacy and pharmacokinetic studies.[7]
-
Oral gavage (PO): This is a less invasive method and is relevant for modeling clinical administration. However, oral bioavailability may be lower and more variable due to first-pass metabolism.[7][8][9]
-
Intraperitoneal (IP) injection: This route is often used in rodent studies and can offer faster and more complete absorption compared to oral administration for some small molecules.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG300) in the vehicle.[11] - Use a different vehicle system, such as a lipid-based formulation. - Prepare a nanosuspension to increase the surface area for dissolution. |
| Inconsistent or no observable efficacy | 1. Poor bioavailability: Insufficient compound reaching the target tissue. 2. Low endogenous opioid tone: As a PAM, this compound's effect depends on the presence of endogenous opioids.[3][4] 3. Inappropriate dose: The administered dose may be too low. | 1. - Switch to intravenous administration to ensure 100% bioavailability.[7] - Optimize the oral formulation to enhance absorption. - Conduct a pharmacokinetic study to determine the plasma and tissue concentrations of this compound. 2. - Co-administer a sub-therapeutic dose of an opioid agonist (e.g., morphine) to provide a basal level of receptor activation. 3. - Perform a dose-response study to identify the optimal effective dose. |
| High variability in animal response | 1. Inconsistent dosing: Inaccurate administration of the compound. 2. Biological variability: Differences in metabolism or endogenous opioid levels between animals. | 1. - Ensure proper training and technique for the chosen route of administration. - Normalize the dose to the body weight of each animal. 2. - Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse effects | 1. Vehicle toxicity: The vehicle itself may be causing adverse effects. 2. Off-target effects: At high concentrations, this compound may interact with other receptors or enzymes. | 1. - Administer a vehicle-only control group to assess the effects of the vehicle. - Reduce the concentration of co-solvents in the formulation.[5] 2. - Reduce the dose of this compound. - Conduct in vitro screening against a panel of off-target receptors. |
Experimental Protocols
1. Formulation of this compound for In Vivo Administration (Example)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
-
Procedure for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Vehicle:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. Vortex or sonicate briefly if necessary to fully dissolve.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile saline to the desired final volume and mix well.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
2. Administration Protocols for Mice
-
Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress after administration.[1][12]
-
-
Intravenous Injection (Tail Vein):
-
Weigh the mouse and calculate the injection volume (typically up to 5 mL/kg for a bolus injection).
-
Warm the mouse's tail with a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restrainer.
-
Use a 27-30 gauge needle to inject the formulation into one of the lateral tail veins.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.[12]
-
Visualizations
μ-Opioid Receptor Signaling Pathway
Caption: μ-Opioid receptor signaling pathways.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study.
References
- 1. pnas.org [pnas.org]
- 2. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Allosteric Ternary Complex Analysis with BMS-986121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the µ-opioid receptor (MOR) positive allosteric modulator (PAM), BMS-986121.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My agonist's potency shift in the presence of this compound is smaller than expected. What are the potential causes?
A1: Several factors can contribute to a smaller-than-expected potency shift:
-
Probe Dependence: The magnitude of the allosteric effect can depend on the specific orthosteric agonist used.[1][2] this compound may modulate different agonists to varying degrees. For instance, its effect on the binding affinity of full agonists like DAMGO can be significant, while its effect on partial agonists may be negligible.[3] Consider testing a reference full agonist, such as endomorphin-I or DAMGO.[4][5]
-
Assay Conditions: The composition of your assay buffer, particularly the concentration of ions like Na+, can influence the conformational state of the receptor and alter the effects of allosteric modulators.[1][6] Ensure your assay conditions are consistent across experiments.
-
Cell System: The cell line used can impact the results. Different cell lines may have varying levels of receptor expression, G protein coupling efficiency, or expression of regulator of G protein signaling (RGS) proteins, which can modulate the observed signaling output.[4]
-
Compound Solubility: At higher concentrations, this compound may have solubility issues, preventing it from reaching the effective concentration at the receptor.[1] Check for precipitation in your stock solutions and final assay concentrations.
Q2: How do I determine the cooperativity factor (α) and the binding affinity (Kb) of this compound?
A2: These parameters are determined by globally fitting concentration-response curves of the orthosteric agonist, generated in the absence and presence of multiple fixed concentrations of this compound, to an allosteric ternary complex model.[4][5][6] Specialized software like GraphPad Prism offers built-in equations for this analysis (e.g., "Allosteric EC50 shift").[7] The model quantifies the affinity of the modulator for its allosteric site (Kb) and the degree to which it alters the agonist's affinity (α).[7][8][9]
Q3: I am observing intrinsic agonist activity with this compound alone. Is this normal?
A3: Yes, some intrinsic agonist activity has been reported for this compound, particularly in highly sensitive assay systems like the inhibition of cAMP accumulation.[4][6] This activity is typically observed at concentrations higher than those required to produce significant potentiation of an orthosteric agonist.[4] When analyzing your data, it is crucial to run controls with this compound alone to quantify this effect.
Q4: Can I use any agonist with this compound to study allosteric modulation?
A4: While this compound has been shown to modulate both peptide and small molecule agonists, the phenomenon of "probe dependence" is a critical consideration in allosteric modulation studies.[2][10] An allosteric modulator can have different effects on the affinity and efficacy of various orthosteric ligands.[2] It is recommended to characterize the effects of this compound with a panel of agonists, including full and partial agonists, to fully understand its modulatory profile.[3]
Q5: My data does not fit the allosteric ternary complex model well. What should I check?
A5:
-
Data Quality: Ensure your concentration-response curves are complete, with well-defined top and bottom plateaus. High variability or insufficient data points can lead to poor model fitting.
-
Model Assumptions: The standard allosteric ternary complex model assumes that the system is at equilibrium and that the modulator does not affect the maximum response of the agonist.[7] If you observe changes in the Emax, a more complex model that accounts for changes in both affinity and efficacy may be required.
-
Kinetic Effects: Allosteric modulators can affect the association and/or dissociation rates of the orthosteric ligand.[2] If your assay has a short incubation time, it may not have reached equilibrium, which can affect the fit. Consider running a time-course experiment to determine when equilibrium is reached.
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological parameters for this compound across different assays.
Table 1: Parameters from Allosteric Ternary Complex Model Fitting
| Assay System | Orthosteric Agonist | Cooperativity (α) | Affinity (Kb) | Cell Line | Reference |
|---|---|---|---|---|---|
| β-Arrestin Recruitment | Endomorphin-I | 7 | 2 µM | U2OS-OPRM1 | [4][5] |
| G Protein Activation ([³⁵S]GTPγS) | (RS)-methadone | 18.4 | 1.7 µM | C6MOPr |[1] |
Table 2: Functional Potency of this compound (PAM-Detection Mode)
| Assay | Orthosteric Agonist (Concentration) | EC₅₀ | Eₘₐₓ (% of Agonist Max) | Cell Line | Reference |
|---|---|---|---|---|---|
| β-Arrestin Recruitment | Endomorphin-I (20 nM) | 1.0 µM | 76% | U2OS-OPRM1 | [4] |
| cAMP Accumulation Inhibition | Endomorphin-I (~EC₁₀; 30 pM) | 3.1 µM | Similar to Endomorphin-I max | CHO-µ | [4] |
| cAMP Accumulation Inhibition | Endomorphin-I (~EC₁₀; 30 pM) | 2.2 µM | Similar to Endomorphin-I max | CHO-µ |[10] |
Table 3: Effect of this compound on Orthosteric Agonist Potency
| Assay | Orthosteric Agonist | This compound Conc. | Fold Leftward Shift in Agonist EC₅₀ | Cell Line | Reference |
|---|---|---|---|---|---|
| [³⁵S]GTPγS Binding | DAMGO | 10 µM | 4-fold | C6µ | [4] |
| cAMP Accumulation | Endomorphin-I | 100 µM | 4.3-fold | CHO-µ | [10] |
| cAMP Accumulation | Morphine | 100 µM | 6.5-fold | CHO-µ |[10] |
Experimental Protocols & Methodologies
1. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
-
Cell Line: U2OS cells stably expressing the human µ-opioid receptor (U2OS-OPRM1).[4]
-
Methodology:
-
Cells are seeded in appropriate microplates and cultured overnight.
-
Prepare serial dilutions of this compound.
-
Prepare serial dilutions of the orthosteric agonist (e.g., endomorphin-I).
-
To determine the PAM effect, add varying concentrations of this compound to the cells, followed by the addition of the agonist concentration-response curve. A control curve with the agonist alone (in the presence of vehicle) must be included.
-
Incubate the plates for a predetermined time (e.g., 90 minutes) at 37°C.
-
The β-arrestin recruitment signal is measured using a detection technology, such as the PathHunter assay, which relies on enzyme fragment complementation.
-
-
Data Analysis: Generate concentration-response curves for the agonist at each concentration of this compound. Normalize the data to the maximum response of the agonist alone. Globally fit the family of curves to an allosteric ternary complex model to derive Kb and α values.[4][5]
2. cAMP Accumulation Inhibition Assay
This functional assay measures the inhibition of adenylyl cyclase activity following MOR activation by a Gαi/o protein.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-µ).[4][10]
-
Methodology:
-
Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Add the orthosteric agonist (e.g., endomorphin-I) at a fixed, low concentration (e.g., EC₁₀) to measure the PAM effect, or add a full agonist concentration-response curve to measure the shift in potency.[4][6]
-
Stimulate adenylyl cyclase by adding forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the accumulated cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: For PAM-mode experiments, plot the cAMP inhibition against the concentration of this compound to determine an EC₅₀ for potentiation. For potency shift experiments, analyze the data as described for the β-arrestin assay.
Visualizations
Caption: Allosteric ternary complex model for a PAM like this compound.
Caption: Workflow for characterizing an allosteric modulator.
Caption: µ-Opioid receptor signaling and points of allosteric modulation.
References
- 1. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. books.rsc.org [books.rsc.org]
- 7. graphpad.com [graphpad.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Equation: Allosteric modulator [graphpad.com]
- 9. graphpad.com [graphpad.com]
- 10. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to BMS-986121 and BMS-986122: Positive Allosteric Modulators of the μ-Opioid Receptor
This guide provides a detailed comparison of BMS-986121 and BMS-986122, two selective positive allosteric modulators (PAMs) of the μ-opioid receptor (μOR). Developed to enhance the effects of endogenous opioids, these compounds present a novel therapeutic avenue for pain management with a potentially improved side-effect profile compared to traditional opioids.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative pharmacology, supported by experimental data and detailed methodologies.
Introduction to μ-Opioid Receptor Positive Allosteric Modulation
The μ-opioid receptor, a class A G protein-coupled receptor (GPCR), is the primary target for clinically used opioid analgesics like morphine.[3] While effective, conventional orthosteric agonists that directly bind to and activate the receptor are associated with significant adverse effects, including respiratory depression, constipation, and addiction. Positive allosteric modulators represent an alternative strategy. These molecules bind to a topographically distinct site on the receptor, enhancing the binding and/or efficacy of endogenous or exogenous orthosteric ligands.[1] this compound and BMS-986122 are two such molecules that have been shown to potentiate the activity of endogenous opioids like endomorphin-1 and Met-enkephalin.[4][5][6]
Comparative Pharmacology and In Vitro Activity
Both this compound and BMS-986122 act as "pure" PAMs, meaning they do not exhibit significant agonist activity on their own in β-arrestin recruitment assays but enhance the effects of an orthosteric agonist.[5] Their primary mechanism involves increasing the potency and, in some cases, the maximal effect of orthosteric agonists in downstream signaling pathways.
Quantitative Comparison of In Vitro Potency and Efficacy
The following tables summarize the key in vitro pharmacological parameters for this compound and BMS-986122 from various functional assays.
Table 1: β-Arrestin Recruitment Assay in U2OS-OPRM1 Cells
| Parameter | This compound | BMS-986122 |
| Kb (μM) | 2 | 5 |
| Cooperativity Factor (α) | 7 | 7 |
Data from endomorphin-I stimulated β-arrestin recruitment.[7]
Table 2: Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-μ Cells
| Parameter | This compound | BMS-986122 |
| EC50 for Potentiation (μM) | 3.1 (95% CI: 2.0-4.8) | 8.9 (95% CI: 6.1-13.1) |
Data represents potentiation of an EC10 concentration of endomorphin-I.[8]
Table 3: [35S]GTPγS Binding in C6μ Cell Membranes
| Parameter | This compound (10 μM) | BMS-986122 (10 μM) |
| Fold Shift in DAMGO Potency | 4-fold | 7-fold |
| Fold Shift in Morphine Potency | 2.5-fold | 3-fold |
| Increase in Morphine Emax | Emax of 72% | Emax of 74% |
Emax of morphine is relative to DAMGO.[8]
Signaling Pathways and Mechanism of Action
This compound and BMS-986122 modulate the canonical signaling pathways of the μ-opioid receptor. Upon activation by an orthosteric agonist, the μOR couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The receptor also engages the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.
The mechanism of action for these PAMs is linked to the disruption of an allosteric sodium ion binding site within the receptor.[3] This site is known to stabilize the inactive state of the receptor. By disrupting Na+ binding, BMS-986122 promotes an active receptor conformation, thereby enhancing the affinity and/or efficacy of orthosteric agonists.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BMS-986121 and the Traditional Opioid Agonist Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel μ-opioid receptor (MOR) positive allosteric modulator (PAM), BMS-986121, and the traditional opioid agonist, morphine. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Executive Summary
This compound represents a departure from traditional opioid pharmacology. Unlike morphine, which directly activates the μ-opioid receptor, this compound acts as a positive allosteric modulator. It does not possess intrinsic efficacy at the orthosteric site but enhances the effect of endogenous or exogenous opioids. This mechanism suggests the potential for a safer therapeutic window, particularly concerning opioid-related adverse effects. Experimental data indicates that while both morphine and this compound (in the presence of an agonist) can produce analgesia, the latter may be associated with a reduced risk of respiratory depression and constipation.
Mechanism of Action
Morphine: A classic orthosteric agonist, morphine binds to and activates the μ-opioid receptor, initiating downstream signaling cascades through G-protein coupling (primarily Gαi/o) and β-arrestin recruitment. This activation leads to its analgesic effects but also to undesirable side effects such as respiratory depression, constipation, and euphoria.
This compound: As a positive allosteric modulator, this compound binds to a topographically distinct site on the μ-opioid receptor.[1] This binding event increases the affinity and/or efficacy of orthosteric agonists like endogenous enkephalins or co-administered opioids such as morphine.[2][3] this compound has been shown to potentiate both G-protein and β-arrestin signaling pathways.[3]
In Vitro Comparative Data
The following tables summarize the quantitative data from in vitro assays comparing the effects of this compound and morphine on μ-opioid receptor signaling.
Table 1: Receptor Binding and G-Protein Activation
| Parameter | This compound | Morphine | Reference |
| Binding Affinity (Kb) | 2 µM | - | [1] |
| Effect on DAMGO GTPγS Binding | 4-fold leftward shift in EC50 | Agonist | [2] |
| Effect on Morphine GTPγS Binding | 2.5-fold leftward shift in EC50, increased Emax | Agonist | [2] |
Table 2: Downstream Signaling Pathways
| Assay | This compound (in presence of agonist) | Morphine | Reference |
| cAMP Accumulation (forskolin-stimulated) | Potentiates agonist-induced inhibition (5-fold leftward shift for morphine) | Inhibits adenylyl cyclase | [2] |
| β-Arrestin Recruitment | Potentiates agonist-induced recruitment | Induces recruitment | [2] |
In Vivo Comparative Data
The following data is from a study comparing the in vivo effects of BMS-986122, a close structural and functional analog of this compound, with morphine in mice.[4] These findings provide strong preclinical evidence for the differential pharmacological profile of a MOR PAM.
Table 3: Comparison of Analgesic and Adverse Effects in Mice
| Parameter | BMS-986122 (10 mg/kg, i.p.) | Morphine (10 mg/kg, i.p.) | Reference |
| Analgesia (Hot Plate Test, % MPE) | ~50% | ~80% | [5] |
| Respiratory Depression (Minute Volume) | Minimal, transient reduction | Significant and sustained reduction | [5] |
| Constipation (Fecal Boli Output) | No significant difference from vehicle | Significant reduction | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling mechanisms of morphine and this compound.
Caption: Signaling pathway of the traditional opioid agonist, morphine.
Caption: Signaling pathway of the MOR PAM, this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo opioid evaluation.
Detailed Experimental Protocols
In Vitro: [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor agonism.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells, or brain tissue).
-
[35S]GTPγS radioligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Test compounds (this compound, morphine, DAMGO).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound (morphine or an agonist in the presence of this compound) and a fixed concentration of GDP in the assay buffer.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values.
-
In Vivo: Hot Plate Analgesia Test (Mice)
This test assesses the analgesic efficacy of compounds against a thermal pain stimulus.[6][7][8]
-
Apparatus:
-
Hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).
-
A transparent cylinder to confine the mouse to the hot plate surface.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Administer the test compound (e.g., BMS-986122 or morphine) via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-administration, place the mouse on the hot plate.
-
Record the latency to a nociceptive response, such as paw licking, paw shaking, or jumping.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
In Vivo: Whole-Body Plethysmography (Mice)
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.[9][10][11][12]
-
Apparatus:
-
A whole-body plethysmography chamber.
-
Pressure transducer.
-
Data acquisition and analysis software.
-
-
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
-
Place the mouse in the chamber and allow for an acclimation period.
-
Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume).
-
Administer the test compound.
-
Continuously record respiratory parameters for a specified duration.
-
Analyze the data to determine changes in respiratory function over time.
-
In Vivo: Gastrointestinal Transit Assay (Mice)
This assay evaluates the effect of a compound on gastrointestinal motility.[13][14][15][16][17]
-
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia).
-
Oral gavage needle.
-
-
Procedure:
-
Fast the mice for a predetermined period (e.g., 6-18 hours) with free access to water.
-
Administer the test compound.
-
After a specified time, administer a charcoal meal orally.
-
After another defined period (e.g., 20-30 minutes), euthanize the mice.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage of the total intestinal length.
-
Conclusion
The comparison between this compound and morphine highlights a potential paradigm shift in opioid-based analgesia. By allosterically modulating the μ-opioid receptor, this compound and similar compounds may offer a therapeutic advantage by harnessing the body's endogenous opioid system and potentially mitigating the severe adverse effects associated with traditional opioid agonists. The presented experimental data provides a foundation for further research and development in this promising area of pharmacology.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS‐986122 - Wikipedia [en.wikipedia.org]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot-plate analgesia testing [bio-protocol.org]
- 7. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
Validating the Activity of BMS-986121: A Comparative Analysis with Silent Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive allosteric modulator (PAM) BMS-986121 with its close analog, BMS-986122. We delve into the validation of its activity through the use of silent allosteric modulators (SAMs) and present supporting experimental data and detailed protocols.
This compound is a positive allosteric modulator of the μ-opioid receptor, offering a potential therapeutic avenue for pain management with an improved side-effect profile compared to traditional orthosteric agonists.[1][2] A key aspect of characterizing such molecules is to validate that their activity is mediated through a distinct allosteric site. This is achieved by demonstrating that a silent allosteric modulator, a ligand that binds to the allosteric site without affecting the receptor's function on its own, can competitively antagonize the effects of the PAM.[3][4]
This guide will explore the experimental validation of this compound's activity, using BMS-986122 as a comparator, and introduce the concept of using SAMs, such as BMS-986124, for validation.
Quantitative Comparison of this compound and BMS-986122
The following tables summarize the in vitro pharmacological properties of this compound and BMS-986122 across various functional assays.
Table 1: β-Arrestin Recruitment Assay in U2OS-OPRM1 Cells [3][4]
| Compound | Parameter | Value (Endomorphin-I as agonist) |
| This compound | EC₅₀ (PAM detection mode) | 1.0 µM |
| Eₘₐₓ (% of maximal Endomorphin-I response) | 76% | |
| Kₑ (allosteric equilibrium dissociation constant) | 2 µM | |
| α (cooperativity factor) | 7 | |
| BMS-986122 | EC₅₀ (PAM detection mode) | 3.0 µM |
| Eₘₐₓ (% of maximal Endomorphin-I response) | 83% | |
| Kₑ (allosteric equilibrium dissociation constant) | 5 µM | |
| α (cooperativity factor) | 7 |
Table 2: Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-μ Cells [3][5]
| Compound | Parameter | Value (Endomorphin-I as agonist) |
| This compound | EC₅₀ (PAM detection mode) | 3.1 µM |
| Fold shift in Endomorphin-I potency (at 100 µM) | 4-fold | |
| Fold shift in Morphine potency (at 100 µM) | 5-fold | |
| Fold shift in Leu-enkephalin potency (at 100 µM) | 6-fold | |
| BMS-986122 | EC₅₀ (PAM detection mode) | 8.9 µM |
Table 3: [³⁵S]GTPγS Binding Assay in C6μ Cell Membranes [3]
| Compound | Parameter | Value (DAMGO as agonist) |
| This compound | Fold shift in DAMGO potency (at 10 µM) | 4-fold |
| BMS-986122 | Fold shift in DAMGO potency (at 10 µM) | 7-fold |
Validation of Allosteric Activity using a Silent Allosteric Modulator
The positive allosteric modulation of this compound and BMS-986122 can be validated by demonstrating that their effects are competitively antagonized by a silent allosteric modulator (SAM). BMS-986124 has been identified as a μ-opioid receptor SAM.[3] In the presence of a fixed concentration of a PAM (e.g., BMS-986122), increasing concentrations of the SAM (BMS-986124) will progressively reduce the potentiation of the orthosteric agonist's effect.
For instance, the seven-fold leftward shift in DAMGO potency induced by 10 µM BMS-986122 in the [³⁵S]GTPγS binding assay was significantly inhibited by the co-addition of 50 µM BMS-986124, resulting in less than a two-fold enhancement of DAMGO potency.[3] This competitive interaction strongly indicates that both the PAM and the SAM bind to the same allosteric site on the μ-opioid receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key step in receptor desensitization and signaling.
Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).
Protocol:
-
Cell Plating: Plate U2OS-OPRM1 cells in a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the PAM (this compound or BMS-986122) and the orthosteric agonist (e.g., endomorphin-I).
-
Assay Procedure:
-
Agonist Mode: Add the test compound alone to the cells.
-
PAM Mode: Add a fixed, low concentration (e.g., EC₂₀) of the orthosteric agonist along with varying concentrations of the PAM.
-
SAM Validation: Add a fixed concentration of the PAM and a fixed concentration of the orthosteric agonist, along with varying concentrations of the SAM (e.g., BMS-986124).
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add β-arrestin recruitment detection reagents (e.g., PathHunter® detection reagents) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the response of a maximal concentration of the orthosteric agonist. Fit concentration-response curves using a sigmoidal dose-response model to determine EC₅₀ and Eₘₐₓ values.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of the Gαi/o-coupled μ-opioid receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ).
Protocol:
-
Cell Plating: Plate CHO-μ cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the PAM and the orthosteric agonist.
-
Assay Procedure:
-
Pre-treat cells with the test compounds (PAMs and/or SAMs) for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of the test compounds and a low concentration (e.g., EC₁₀) of the orthosteric agonist.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF cAMP assay).
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the forskolin-only control. Plot the normalized data against the log of the agonist concentration to determine EC₅₀ values.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[6]
Membrane Preparation: Prepare crude membrane fractions from C6 glioma cells stably expressing the μ-opioid receptor (C6μ) or from brain tissue.
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, the test compounds (PAM and/or SAM), and the orthosteric agonist (e.g., DAMGO).
-
Membrane Addition: Add the cell membrane suspension to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Subtract non-specific binding and plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Visualizing the Validation Workflow
The following diagrams illustrate the signaling pathway and the experimental logic for validating the activity of a PAM with a SAM.
Signaling pathway of the μ-opioid receptor with a PAM.
Workflow for validating PAM activity using a SAM.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of BMS-986121 Effects in CHO vs. U2OS Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor, in two commonly used cell lines: Chinese Hamster Ovary (CHO) and Human Osteosarcoma (U2OS) cells. The data presented herein is crucial for researchers investigating μ-opioid receptor signaling and for professionals in drug development seeking to understand the cellular context of compound activity.
Executive Summary
This compound potentiates the activity of orthosteric agonists at the μ-opioid receptor. This cross-validation guide highlights the differential utility of CHO and U2OS cell lines for characterizing the downstream signaling pathways affected by this compound. While both cell lines are valuable tools, they exhibit distinct suitability for specific assays. U2OS cells expressing the human μ-opioid receptor (U2OS-OPRM1) are shown to be effective for studying β-arrestin recruitment. Conversely, CHO cells expressing the human μ-opioid receptor (CHO-μ) are better suited for assessing the inhibition of adenylyl cyclase activity via cAMP accumulation assays due to more robust responses.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the key quantitative data on the effects of this compound in both CHO and U2OS cell lines.
Table 1: Effect of this compound on β-arrestin Recruitment in U2OS-OPRM1 Cells
| Parameter | Agonist | This compound Concentration | EC50 (nM) of Agonist | Maximal Effect (% of Endomorphin-I) | Fold Increase in Potency |
| Potentiation | Endomorphin-I | 10 µM | 45 (95% CI: 29–68) | 72% (95% CI: 67–78) | 2.5 |
| PAM Detection Mode | Endomorphin-I (20 nM) | 1.0 µM (EC50) | N/A | 76% (95% CI: 69–83) | N/A |
Data extracted from studies on U2OS-OPRM1 cells.[1][2][3]
Table 2: Effect of this compound on Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-μ Cells
| Parameter | Agonist | This compound Concentration | EC50 (µM) of this compound | Fold Shift in Agonist Potency |
| Potentiation | Endomorphin-I (~EC10, 30 pM) | 3.1 (95% CI: 2.0–4.8) | N/A | N/A |
| Potency Shift | Endomorphin-I | 100 µM | N/A | 4-fold |
| Potency Shift | Leu-enkephalin | 100 µM | N/A | 6-fold |
Data extracted from studies on CHO-μ cells.[1][2][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. β-Arrestin Recruitment Assay (U2OS-OPRM1 Cells)
-
Cell Line: U2OS cells stably expressing the human μ-opioid receptor (OPRM1) fused to a protein fragment for detection (e.g., PathHunter β-arrestin recruitment assay).
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.
-
Methodology:
-
U2OS-OPRM1 cells are plated in appropriate microplates and cultured.
-
Cells are treated with varying concentrations of this compound in the presence of a fixed, low concentration (approximately EC10) of an orthosteric agonist (e.g., 20 nM endomorphin-I) for "PAM-detection mode," or with the agonist alone for baseline activity.
-
To determine the fold-shift in agonist potency, cells are treated with a range of orthosteric agonist concentrations in the absence or presence of a fixed concentration of this compound.
-
Following incubation, the interaction between the receptor and β-arrestin is quantified using a chemiluminescent or fluorescent signal, according to the specific assay kit instructions.
-
Data is normalized to the response of a maximally effective concentration of the orthosteric agonist.
-
2. cAMP Accumulation Assay (CHO-μ Cells)
-
Cell Line: CHO cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Assay Principle: This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The μ-opioid receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase.
-
Methodology:
-
CHO-μ cells are plated and cultured.
-
Cells are pre-treated with varying concentrations of this compound, followed by the addition of a fixed, low concentration of an orthosteric agonist (e.g., 30 pM endomorphin-I).
-
To induce cAMP production, cells are stimulated with forskolin (e.g., 1 µM).
-
To determine the fold-shift in agonist potency, cells are treated with a range of orthosteric agonist concentrations in the presence of a fixed concentration of this compound, followed by forskolin stimulation.
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation. It was noted that cAMP inhibition responses in U2OS cells were too small for robust measurement, necessitating the use of CHO-μ cells for this assay.[1][2]
-
Visualizations
Signaling Pathway of μ-Opioid Receptor Modulation by this compound
Caption: Signaling pathway of the μ-opioid receptor modulated by this compound.
Experimental Workflow for Comparing this compound Effects in CHO and U2OS Cells
Caption: Experimental workflow for the cross-validation of this compound effects.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BMS-986121 and Other Novel μ-Opioid Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of BMS-986121, a novel μ-opioid receptor (MOR) positive allosteric modulator (PAM), with other notable MOR PAMs. The objective is to offer a clear, data-driven comparison of their in vitro pharmacological properties, supported by detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation analgesics with improved therapeutic profiles.
Introduction to μ-Opioid Receptor Positive Allosteric Modulators
The μ-opioid receptor is a well-established target for potent analgesics. However, conventional orthosteric agonists, such as morphine, are associated with significant adverse effects, including respiratory depression, constipation, tolerance, and addiction. Positive allosteric modulators of the MOR represent a promising alternative therapeutic strategy. By binding to a site topographically distinct from the orthosteric agonist binding pocket, PAMs can potentiate the effects of endogenous or exogenous opioids. This mechanism is hypothesized to offer several advantages, including enhanced safety profiles and reduced potential for tolerance and dependence.
This guide focuses on the comparative pharmacology of this compound and other key novel MOR PAMs, including BMS-986122 and MS1.
Quantitative Data Comparison
The following table summarizes the in vitro pharmacological data for this compound, BMS-986122, and MS1 across key functional assays. It is important to note that experimental conditions, such as the orthosteric agonist and cell line used, can influence the observed potency and efficacy of PAMs.
| Parameter | This compound | BMS-986122 | MS1 | Assay Conditions | Orthosteric Agonist | Reference |
| β-Arrestin Recruitment | ||||||
| EC₅₀ (μM) | 1.0 | 3.0 | 4-9 (for series) | U2OS-OPRM1 cells | Endomorphin-I | [1] |
| Cooperativity (α) | 7 | 7 | 4-8 (for series) | U2OS-OPRM1 cells | Endomorphin-I | [1] |
| cAMP Accumulation Inhibition | ||||||
| EC₅₀ (μM) | 2.2 | 8.9 | N/A | CHO-μ cells | Endomorphin-I | [2] |
| Potency Fold Shift | 4-fold | N/A | N/A | CHO-μ cells | Endomorphin-I | [2] |
| 5-fold | N/A | N/A | CHO-μ cells | Morphine | [2] | |
| 6-fold | N/A | N/A | CHO-μ cells | Leu-enkephalin | [2] | |
| [³⁵S]GTPγS Binding | ||||||
| Potency Fold Shift | 4-fold | 7-fold | 4-fold (levomethadone) | C6μ cell membranes | DAMGO | [2] |
| 2.5-fold | 3-fold | Potentiates Morphine | C6μ cell membranes | Morphine | [2] | |
| Emax Enhancement | ↑ with Morphine | ↑ with Morphine | N/A | C6μ cell membranes | Morphine | [2] |
| Radioligand Binding | ||||||
| Affinity Modulation (Ki Fold Shift) | N/A | 6-fold | 7-fold (levomethadone) | C6μ cell membranes | DAMGO | [2] |
N/A: Data not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the μ-opioid receptor signaling pathways and a general experimental workflow for identifying and characterizing MOR PAMs.
Caption: μ-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for MOR PAMs.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize μ-opioid PAMs.
Radioligand Binding Assay
Objective: To determine the effect of the PAM on the binding affinity of an orthosteric ligand to the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radiolabeled orthosteric ligand (e.g., [³H]DAMGO or [³H]diprenorphine).
-
Unlabeled orthosteric ligand for determining non-specific binding.
-
Test PAM (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test PAM.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test PAM or vehicle.
-
For determination of non-specific binding, add a high concentration of unlabeled orthosteric ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data are analyzed to determine the effect of the PAM on the affinity (Kd) and/or the binding capacity (Bmax) of the radioligand. For competition binding experiments, the IC₅₀ is determined and converted to a Ki value.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins coupled to the μ-opioid receptor in response to an orthosteric agonist in the presence and absence of a PAM.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS for determining non-specific binding.
-
GDP.
-
Orthosteric agonist (e.g., DAMGO).
-
Test PAM.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the orthosteric agonist and the test PAM.
-
In a 96-well plate, add cell membranes, GDP, and the test PAM or vehicle.
-
Add the orthosteric agonist at varying concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data are analyzed to determine the EC₅₀ and Emax of the orthosteric agonist in the presence and absence of the PAM, allowing for the calculation of potency shifts and efficacy modulation.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the MOR, by an orthosteric agonist with and without a PAM.
Materials:
-
Whole cells expressing the μ-opioid receptor (e.g., CHO-K1 cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
Orthosteric agonist.
-
Test PAM.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with the test PAM or vehicle for a specified time.
-
Add the orthosteric agonist at varying concentrations in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data are analyzed to determine the IC₅₀ and maximal inhibition of forskolin-stimulated cAMP accumulation by the orthosteric agonist in the presence and absence of the PAM.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Materials:
-
Cells co-expressing the μ-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technologies).
-
Orthosteric agonist.
-
Test PAM.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add the test PAM or vehicle to the cells.
-
Add the orthosteric agonist at varying concentrations.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagents according to the assay kit protocol.
-
Measure the resulting signal (e.g., luminescence or fluorescence).
-
Data are analyzed to determine the EC₅₀ and Emax for β-arrestin recruitment by the orthosteric agonist in the presence and absence of the PAM.
Conclusion
The development of μ-opioid receptor positive allosteric modulators like this compound, BMS-986122, and MS1 represents a significant advancement in the quest for safer and more effective pain therapeutics. This guide provides a comparative overview of their in vitro pharmacology, highlighting the nuanced differences in their potentiation of various orthosteric agonists and their potential for biased signaling. The detailed experimental protocols offer a practical resource for researchers aiming to characterize novel MOR PAMs. Further investigation into the in vivo efficacy and safety profiles of these and other novel PAMs is crucial for translating the promise of this therapeutic approach into clinical reality.
References
A Head-to-Head Preclinical Comparison of the Side Effect Profiles of a μ-Opioid Receptor Positive Allosteric Modulator, BMS-986121, and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head clinical or preclinical studies comparing the side effect profiles of BMS-986121 and fentanyl have been identified in the public domain. This guide provides an inferred comparison based on available preclinical data for the closely related compound BMS-986122 as a surrogate for this compound, and published preclinical and clinical data for fentanyl. The comparison of preclinical data is indirect and should be interpreted with caution due to potential variations in experimental conditions across different studies.
Introduction
The opioid crisis has underscored the urgent need for safer analgesics with reduced side effect profiles, particularly concerning respiratory depression, abuse potential, and constipation. Fentanyl, a potent synthetic μ-opioid receptor (MOR) agonist, is a highly effective analgesic but carries a significant risk of severe adverse effects.[1] A promising alternative approach in opioid pharmacology is the development of positive allosteric modulators (PAMs) of the MOR. This compound is a novel MOR PAM that does not directly activate the receptor but enhances the activity of endogenous opioid peptides.[2][3] This mechanism is hypothesized to provide analgesia with an improved safety margin. This guide synthesizes available preclinical data to construct a comparative side effect profile of this compound (via its close analog BMS-986122) and fentanyl.
Mechanism of Action
Fentanyl and this compound elicit their effects through the μ-opioid receptor, but via distinct mechanisms.
-
Fentanyl is a full agonist at the MOR. It binds directly to the orthosteric site of the receptor, mimicking the action of endogenous opioids like endorphins, leading to the activation of intracellular signaling pathways that produce analgesia but also adverse effects.[4]
-
This compound is a positive allosteric modulator (PAM) of the MOR. It binds to a different site on the receptor (an allosteric site) and does not activate it on its own. Instead, it enhances the binding and/or efficacy of endogenous opioid peptides, which are released in response to pain.[2][5] This spatially and temporally controlled enhancement of endogenous signaling is thought to contribute to a wider therapeutic window.
Signaling Pathway Diagrams
// Nodes Fentanyl [label="Fentanyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MOR [label="μ-Opioid Receptor\n(Orthosteric Site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="Ca²⁺ Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="↓ Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; K_channel [label="K⁺ Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_efflux [label="↑ K⁺ Efflux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization &\nNeuronal Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Analgesia", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Effects [label="Side Effects\n(Respiratory Depression,\nConstipation, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Fentanyl -> MOR [arrowhead=vee, color="#202124"]; MOR -> G_protein [label="Activates", fontcolor="#5F6368", fontsize=8, arrowhead=vee, color="#202124"]; G_protein -> AC [label="Inhibits", fontcolor="#5F6368", fontsize=8, arrowhead=tee, color="#202124"]; AC -> cAMP [style=invis]; G_protein -> Ca_channel [label="Inhibits", fontcolor="#5F6368", fontsize=8, arrowhead=tee, color="#202124"]; Ca_channel -> Ca_influx [style=invis]; G_protein -> K_channel [label="Activates", fontcolor="#5F6368", fontsize=8, arrowhead=vee, color="#202124"]; K_channel -> K_efflux [style=invis]; {cAMP, Ca_influx, K_efflux} -> Hyperpolarization [arrowhead=vee, color="#202124"]; Hyperpolarization -> Analgesia [arrowhead=vee, color="#202124"]; Hyperpolarization -> Side_Effects [arrowhead=vee, color="#202124"]; } . Fentanyl Signaling Pathway
// Nodes BMS [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endogenous_Opioid [label="Endogenous Opioid\n(e.g., Endorphin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOR_Allo [label="μ-Opioid Receptor\n(Allosteric Site)", fillcolor="#FBBC05", fontcolor="#202124"]; MOR_Ortho [label="μ-Opioid Receptor\n(Orthosteric Site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enhanced_Signaling [label="Enhanced Gi/o\nProtein Signaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reduced_Side_Effects [label="Reduced Side Effects", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BMS -> MOR_Allo [arrowhead=vee, color="#202124"]; Endogenous_Opioid -> MOR_Ortho [arrowhead=vee, color="#202124"]; MOR_Allo -> MOR_Ortho [label="Potentiates", fontcolor="#5F6368", fontsize=8, arrowhead=vee, style=dashed, color="#202124"]; MOR_Ortho -> Enhanced_Signaling [arrowhead=vee, color="#202124"]; Enhanced_Signaling -> Analgesia [arrowhead=vee, color="#202124"]; Enhanced_Signaling -> Reduced_Side_Effects [arrowhead=vee, color="#202124"]; } . this compound Signaling Pathway
Comparative Side Effect Profile: Preclinical Data
The following tables summarize key preclinical findings for BMS-986122 and fentanyl, focusing on common opioid-related side effects.
Table 1: Respiratory Depression in Mice
| Compound | Dosage | Route of Administration | Mouse Strain | Key Findings | Reference |
| BMS-986122 | 10 mg/kg | i.p. | 129S1/SvlmJ | Produced significantly less respiratory depression compared to 10 mg/kg morphine. The effect was reversed by naloxone. | [5] |
| Fentanyl | 0.15 mg/kg | i.p. | C57BL/6J | Produced maximal depression of respiration. | [6] |
| Fentanyl | 1.35 mg/kg | i.p. | C57BL/6J | Depressed minute volume by ~80% and respiratory rate by ~60%. | [6] |
| Fentanyl | up to 60 mg/kg | i.p. | C57BL/6J | Dose-dependent depression of ventilation, with 5% mortality at 60 mg/kg in control mice. | [7] |
Table 2: Gastrointestinal Effects (Constipation) in Mice
| Compound | Dosage | Route of Administration | Mouse Strain | Key Findings | Reference |
| BMS-986122 | 10 mg/kg | i.p. | 129S1/SvlmJ | Did not produce a significant constipating effect, unlike morphine which significantly reduced fecal boli. | [5] |
| Fentanyl | 0.03, 0.1 mg/kg | s.c. | ddY | Dose-dependently and significantly slowed gastrointestinal transit. | [8] |
Table 3: Rewarding Effects (Conditioned Place Preference) in Mice
| Compound | Dosage | Route of Administration | Mouse Strain | Key Findings | Reference |
| BMS-986122 | 10 mg/kg | i.p. | 129S1/SvlmJ | Did not produce a significant preference for the drug-paired chamber, in contrast to morphine which induced a strong preference. | [5] |
| Fentanyl | 0.2 mg/kg | i.p. | C57BL/6J | Induced a robust conditioned place preference. | [9][10] |
| Fentanyl | 0.04 mg/kg | s.c. | Sprague-Dawley rats | Produced a preference for the drug-paired compartment. | [11] |
Experimental Protocols
Respiratory Function Assessment
-
BMS-986122: Respiratory function was assessed in 129S1/SvlmJ mice using whole-body plethysmography.[5] Mice were placed in chambers, and respiratory parameters were recorded before and after intraperitoneal (i.p.) injection of the compound.
-
Fentanyl: Respiratory rate and tidal volume were measured in awake, freely moving C57BL/6J mice using whole-body plethysmography following intravenous or intraperitoneal administration of fentanyl.[6] Another study in C57BL/6J mice also utilized whole-body plethysmography to measure ventilation after i.p. injection of fentanyl.[7]
// Nodes start [label="Mouse Acclimatization\nin Plethysmography Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Respiratory\nParameter Recording", fillcolor="#FBBC05", fontcolor="#202124"]; injection [label="Drug Administration\n(BMS-986122 or Fentanyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Continuous Monitoring of\nRespiratory Rate and\nTidal Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nComparison to Baseline\nand Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> baseline [color="#202124"]; baseline -> injection [color="#202124"]; injection -> monitoring [color="#202124"]; monitoring -> analysis [color="#202124"]; } . Respiratory Depression Assay Workflow
Gastrointestinal Transit Assay
-
BMS-986122: Constipation was measured in 129S1/SvlmJ mice by determining the number of fecal boli produced during the 2 hours following i.p. administration of the compound.[5]
-
Fentanyl: Gastrointestinal transit in ddY mice was assessed by orally administering a charcoal meal 30 minutes after subcutaneous (s.c.) injection of fentanyl. Twenty minutes later, the distance traveled by the charcoal meal through the small intestine was measured.[8]
// Nodes start [label="Drug Administration\n(BMS-986122 or Fentanyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fecal_pellet [label="Fecal Pellet Output\nMeasurement (BMS-986122)", fillcolor="#FBBC05", fontcolor="#202124"]; charcoal_admin [label="Oral Administration of\nCharcoal Meal (Fentanyl)", fillcolor="#FBBC05", fontcolor="#202124"]; dissection [label="Intestinal Dissection and\nMeasurement of Charcoal\nTransit (Fentanyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis and\nComparison to Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> fecal_pellet [label="2-hour observation", fontcolor="#5F6368", fontsize=8, color="#202124"]; start -> charcoal_admin [label="30 min post-injection", fontcolor="#5F6368", fontsize=8, color="#202124"]; charcoal_admin -> dissection [label="20 min later", fontcolor="#5F6368", fontsize=8, color="#202124"]; fecal_pellet -> analysis [color="#202124"]; dissection -> analysis [color="#202124"]; } . Gastrointestinal Transit Assay Workflow
Conditioned Place Preference (CPP) Assay
-
BMS-986122: The rewarding effects of BMS-986122 were evaluated in 129S1/SvlmJ mice using a three-chamber CPP apparatus.[5] The protocol involved three phases: a pre-conditioning test to determine initial chamber preference, a conditioning phase where the drug was paired with a specific chamber, and a post-conditioning test to measure the change in chamber preference.
-
Fentanyl: A similar CPP paradigm was used to assess the rewarding properties of fentanyl in C57BL/6J mice.[9][10] The procedure also consisted of pre-conditioning, conditioning with fentanyl injections paired with a distinct environment, and a final preference test.
// Nodes pre_test [label="Pre-conditioning Test:\nMeasure initial chamber\npreference", fillcolor="#F1F3F4", fontcolor="#202124"]; conditioning [label="Conditioning Phase:\nPair drug administration\nwith a specific chamber\n(alternating with vehicle in\nthe other chamber)", fillcolor="#FBBC05", fontcolor="#202124"]; post_test [label="Post-conditioning Test:\nMeasure chamber preference\nin a drug-free state", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nCalculate preference score\n(time in drug-paired chamber\n- time in vehicle-paired chamber)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pre_test -> conditioning [color="#202124"]; conditioning -> post_test [color="#202124"]; post_test -> analysis [color="#202124"]; } . Conditioned Place Preference Workflow
Summary and Future Directions
The available preclinical data, while indirect, suggests that a MOR PAM like BMS-986122 may offer a significantly improved safety profile compared to the full MOR agonist fentanyl. Specifically, BMS-986122 demonstrated reduced respiratory depression, a lack of constipating effects, and no rewarding properties in mouse models, in contrast to fentanyl which exhibits these classic opioid-related side effects.
It is crucial to emphasize that these findings are based on a closely related analog (BMS-986122) and have not been confirmed for this compound in direct comparative studies with fentanyl. Further preclinical studies directly comparing this compound and fentanyl under identical experimental conditions are warranted. Ultimately, clinical trials will be necessary to determine the true side effect profile and therapeutic potential of this compound in humans. The development of MOR PAMs represents a promising strategy in the quest for safer and more effective pain management.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Fentanyl-induced acute and conditioned behaviors in two inbred mouse lines: potential role for Glyoxalase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pavlovian conditioning of multiple opioid-like responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl-induced conditional place preference: lack of associated conditional neurochemical events - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986121: A Comparative Analysis of its Selectivity for δ-Opioid and κ-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor, against the δ-opioid and κ-opioid receptors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its performance and to provide detailed experimental context.
Executive Summary
This compound is a well-characterized positive allosteric modulator of the μ-opioid receptor, enhancing the effects of endogenous and exogenous agonists.[1][2] Extensive in vitro studies have demonstrated its high selectivity for the μ-opioid receptor over the δ-opioid receptor.[3] In functional assays, this compound shows no significant activity at the δ-opioid receptor, either as a direct agonist or as a PAM.[4] This indicates a favorable selectivity profile for therapeutic applications targeting the μ-opioid receptor with minimal off-target effects on the δ-opioid receptor.
Notably, a comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., Kᵢ or EC₅₀ values) for the binding or functional activity of this compound at the κ-opioid receptor. Therefore, a direct quantitative comparison with the κ-opioid receptor is not possible at this time. The focus of this guide will be on the well-documented selectivity of this compound for the μ-opioid receptor versus the δ-opioid receptor.
Data Presentation
The following table summarizes the functional activity of this compound at the μ-opioid and δ-opioid receptors based on β-arrestin recruitment assays.
| Receptor | Assay Type | Agonist Mode Activity | PAM Mode Activity (with orthosteric agonist) | Reference |
| μ-Opioid Receptor (OPRM1) | β-Arrestin Recruitment | No significant activity | Potentiation of endomorphin-I activity | [1] |
| δ-Opioid Receptor (OPRD1) | β-Arrestin Recruitment | No significant effect | No significant effect with leu-enkephalin | [4] |
Experimental Protocols
The selectivity of this compound was primarily determined using cell-based functional assays, including β-arrestin recruitment and cAMP accumulation assays.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the opioid receptor upon agonist or PAM-mediated activation, a key step in receptor desensitization and signaling.
Objective: To determine the functional activity of this compound as an agonist and a positive allosteric modulator at the μ- and δ-opioid receptors.
Methodology:
-
Cell Lines: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1) or the human δ-opioid receptor (U2OS-OPRD1) were utilized.
-
Assay Principle: A β-galactosidase enzyme fragment complementation assay (e.g., PathHunter® by DiscoveRx) was employed. In this system, the opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active β-galactosidase enzyme.
-
Procedure:
-
Cells were plated in 384-well plates and incubated overnight.
-
Agonist Mode: Cells were treated with increasing concentrations of this compound alone to assess for direct agonist activity.
-
PAM Mode: Cells were treated with a fixed, low concentration of an orthosteric agonist (endomorphin-I for μ-receptors, leu-enkephalin for δ-receptors) in the presence of increasing concentrations of this compound.
-
Following incubation, a substrate for β-galactosidase was added, and the resulting chemiluminescent signal was measured using a plate reader.
-
-
Data Analysis: The luminescent signal was normalized to a positive control (a known full agonist for the respective receptor) and a vehicle control. EC₅₀ values were calculated from concentration-response curves using non-linear regression.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the Gαi/o-coupled signaling pathway of the opioid receptors, where activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (camp) levels.
Objective: To confirm the potentiation of G-protein mediated signaling by this compound at the μ-opioid receptor.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line recombinantly expressing the human μ-opioid receptor (CHO-μ) was used.
-
Assay Principle: The assay measures the ability of an opioid receptor agonist, with or without a PAM, to inhibit the forskolin-induced increase in intracellular cAMP levels.
-
Procedure:
-
CHO-μ cells were plated and incubated.
-
Cells were pre-treated with various concentrations of this compound.
-
A fixed concentration of an orthosteric agonist (e.g., endomorphin-I) was added.
-
Forskolin was added to stimulate adenylyl cyclase and increase cAMP production.
-
After incubation, cell lysates were prepared, and the cAMP levels were quantified using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation was calculated relative to controls. EC₅₀ values for the orthosteric agonist in the presence and absence of this compound were determined to quantify the potentiation effect.
Visualizations
Signaling Pathway of μ-Opioid Receptor Modulation by this compound
Caption: Allosteric modulation of the μ-opioid receptor by this compound.
Experimental Workflow for Determining Opioid Receptor Selectivity
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
In Vivo Efficacy of BMS-986121: A Comparative Analysis with Other Analgesics
An examination of the available preclinical data on the novel μ-opioid receptor positive allosteric modulator, BMS-986121, reveals a promising pharmacological profile. However, a direct comparative analysis of its in vivo efficacy against other analgesics is currently limited by the absence of published in vivo studies for this specific compound. This guide provides a comprehensive overview of the existing in vitro data for this compound, alongside a detailed look at the in vivo efficacy of its close structural analog, BMS-986122, to infer its potential therapeutic effects. This information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Positive Allosteric Modulator of the μ-Opioid Receptor
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), the primary target for opioid analgesics like morphine.[1][2] Unlike conventional opioids that directly activate the receptor (orthosteric agonists), this compound binds to a distinct site on the receptor, known as an allosteric site.[3] This binding event does not activate the receptor on its own but rather enhances the receptor's response to endogenous opioids, such as endorphins and enkephalins.[1] This modulatory effect preserves the natural, physiological patterns of MOR activation, a characteristic hypothesized to lead to a better safety profile with a reduced risk of tolerance, dependence, and respiratory depression often associated with traditional opioids.[4]
The signaling pathway of this compound involves the potentiation of G-protein signaling and β-arrestin recruitment upon the binding of an orthosteric agonist to the μ-opioid receptor. This enhancement of the natural signaling cascade is the basis for its potential analgesic effects.
Figure 1. Signaling pathway of this compound as a μ-opioid receptor PAM.
In Vitro Profile of this compound
In vitro studies have demonstrated the ability of this compound to enhance the signaling of the μ-opioid receptor in the presence of an agonist. Key findings from these studies are summarized below:
| Assay | Agonist | Effect of this compound | Reference |
| β-arrestin Recruitment | Endomorphin-I | Potentiated agonist-induced β-arrestin recruitment. | [5] |
| cAMP Accumulation | Endomorphin-I | Increased inhibition of forskolin-stimulated cAMP accumulation. | [5] |
| [³⁵S]GTPγS Binding | DAMGO | Increased agonist potency. | [5] |
| [³⁵S]GTPγS Binding | Morphine | Increased agonist potency and efficacy. | [5] |
These results confirm that this compound acts as a positive allosteric modulator, enhancing the effects of both endogenous peptides and exogenous opioid agonists at the cellular level.
In Vivo Efficacy: Insights from the Analog BMS-986122
While direct in vivo efficacy data for this compound is not currently available in the public domain, studies on its close analog, BMS-986122, provide valuable insights into the potential antinociceptive effects of this class of compounds.
A key study investigated the efficacy of BMS-986122 in mouse models of acute and inflammatory pain, comparing its effects to the standard opioid analgesic, morphine.
Experimental Protocols
1. Animals: Male C57BL/6J mice were used for all experiments.
2. Acute Pain Model (Tail-Flick Test): The tail-flick test was used to assess the response to a noxious thermal stimulus. The latency to withdraw the tail from a focused beam of radiant heat was measured. A cut-off time was employed to prevent tissue damage.
3. Inflammatory Pain Models:
-
Carrageenan-Induced Paw Edema: Inflammation was induced by injecting a 1% solution of carrageenan into the plantar surface of the hind paw. Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammation: Chronic inflammation was induced by injecting CFA into the plantar surface of the hind paw. Mechanical allodynia was measured over several days.
Figure 2. Experimental workflow for in vivo pain models.
Comparative Efficacy Data (BMS-986122 vs. Morphine)
The following table summarizes the key findings from the in vivo studies on BMS-986122, providing a potential indication of how this compound might perform.
| Pain Model | Compound | Dose | Key Findings |
| Acute Pain (Tail-Flick) | BMS-986122 | 10, 30 mg/kg (i.p.) | Produced a significant, dose-dependent increase in tail-flick latency. |
| Morphine | 5 mg/kg (s.c.) | Produced a robust and significant increase in tail-flick latency. | |
| Inflammatory Pain (Carrageenan) | BMS-986122 | 10, 30 mg/kg (i.p.) | Significantly reversed carrageenan-induced mechanical allodynia. |
| Morphine | 5 mg/kg (s.c.) | Significantly reversed carrageenan-induced mechanical allodynia. | |
| Inflammatory Pain (CFA) | BMS-986122 | 30 mg/kg (i.p.) | Maintained efficacy in reversing mechanical allodynia over several days of treatment. |
| Morphine | 10 mg/kg (s.c.) | Showed development of tolerance with repeated administration. |
These results suggest that a μ-opioid receptor PAM, like BMS-986122, can produce significant analgesia in both acute and inflammatory pain models. Notably, in the chronic inflammatory pain model, BMS-986122 appeared to have a more sustained effect compared to morphine, which exhibited tolerance.
Conclusion and Future Directions
This compound is a promising novel analgesic agent with a unique mechanism of action as a positive allosteric modulator of the μ-opioid receptor. Its ability to enhance the effects of endogenous opioids offers a potential therapeutic advantage, possibly leading to a safer and more tolerable pain medication.
While in vitro data confirms its modulatory activity, the lack of published in vivo studies for this compound is a significant gap in our understanding of its full therapeutic potential. The in vivo efficacy of its close analog, BMS-986122, in preclinical pain models suggests that this compound is likely to exhibit similar analgesic properties.
Future research should focus on conducting comprehensive in vivo studies to directly assess the efficacy of this compound in various pain models and to directly compare its performance against standard-of-care analgesics. Such studies are crucial for validating its potential as a novel and safer treatment for pain.
References
- 1. dol.inf.br [dol.inf.br]
- 2. researchgate.net [researchgate.net]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and Antioxidant Activities of Phytol In Vivo and In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medboundhub.com [medboundhub.com]
Benchmarking BMS-986121: A Comparative Analysis of In Vitro and In Vivo Data for a Novel Mu-Opioid Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor. As a PAM, this compound represents a promising therapeutic strategy for pain management by enhancing the effects of endogenous opioids, potentially offering a safer alternative to conventional opioid agonists. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this area.
In Vitro Profile of this compound and Comparators
This compound has been characterized alongside its close structural analog, BMS-986122, in various in vitro assays to determine their potency and efficacy as μ-opioid receptor PAMs. The data consistently demonstrates that both compounds enhance the signaling of endogenous and exogenous opioid agonists.
Table 1: Comparative In Vitro Activity of this compound and BMS-986122
| Assay Type | Agonist | Compound | EC50 (µM) | K_b_ (µM) | Cooperativity Factor (α) | Emax (% of Endomorphin-I) |
| β-Arrestin Recruitment | Endomorphin-I (20 nM) | This compound | 1.0 | 2 | 7 | 76%[1] |
| Endomorphin-I (20 nM) | BMS-986122 | 3.0 | 5 | 7 | 83%[1] | |
| cAMP Inhibition | Endomorphin-I (~EC10) | This compound | 3.1 | - | - | - |
| Endomorphin-I (~EC10) | BMS-986122 | 8.9 | - | - | - |
In β-arrestin recruitment assays, which are crucial for understanding the potential for opioid-related side effects, this compound demonstrated a potentiation of the endomorphin-I response with an EC50 of 1.0 µM.[1] Similarly, in cAMP inhibition assays, a measure of G-protein activation, this compound enhanced the effect of endomorphin-I with an EC50 of 3.1 µM.[1] These findings highlight the ability of this compound to positively modulate μ-opioid receptor signaling through both G-protein and β-arrestin pathways in a cellular context.
In Vivo Preclinical Data
While extensive in vivo data for this compound is not publicly available, studies on the closely related compound BMS-986122 provide valuable insights into the potential in vivo effects of this class of μ-opioid receptor PAMs.
Analgesic Efficacy of BMS-986122
In vivo studies in mouse models of acute and inflammatory pain have demonstrated that BMS-986122 produces significant antinociceptive effects.[2][3] This analgesia is believed to be mediated by the potentiation of endogenous opioid peptides released in response to painful stimuli.[2][3]
Improved Side-Effect Profile of BMS-986122
A key finding from the in vivo evaluation of BMS-986122 is its reduced liability for common opioid-related side effects. Compared to traditional opioid agonists like morphine, BMS-986122 showed a diminished propensity for constipation, reward behavior (as measured by conditioned place preference), and respiratory depression.[2][4] This improved safety profile is a critical advantage for the development of novel pain therapeutics.
Experimental Protocols
In Vitro Assays
1. β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor.
-
Cell Line: U2OS or CHO cells stably co-expressing the human μ-opioid receptor tagged with a ProLink™ enzyme fragment and β-arrestin fused to an Enzyme Acceptor fragment.
-
Principle: Upon agonist and PAM binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Cells are seeded in 384-well plates.
-
Compounds (this compound or BMS-986122) and a fixed concentration of an orthosteric agonist (e.g., endomorphin-I) are added.
-
After incubation, a detection reagent containing the enzyme substrate is added.
-
Chemiluminescence is measured using a plate reader.
-
Data is normalized to the response of the agonist alone to determine the potentiation effect of the PAM.
-
2. cAMP Inhibition Assay (HTRF® Assay)
This assay measures the inhibition of adenylyl cyclase activity following μ-opioid receptor activation.
-
Cell Line: CHO cells stably expressing the human μ-opioid receptor.
-
Principle: The μ-opioid receptor is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay uses a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) to quantify cAMP levels.
-
Procedure:
-
Cells are incubated with the test compounds (PAMs) and a sub-maximal concentration of an orthosteric agonist.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Cell lysis and addition of HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are performed.
-
The HTRF signal is measured on a compatible plate reader. A decrease in signal indicates a reduction in cAMP levels.
-
In Vivo Assays (Based on BMS-986122 studies)
1. Nociception Models
-
Hot Plate Test (Acute Pain): Mice are placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in latency indicates an analgesic effect.
-
Formalin Test (Inflammatory Pain): A dilute formalin solution is injected into the paw of a mouse, and the time spent licking or biting the injected paw is quantified as a measure of pain behavior. A reduction in this behavior suggests analgesia.
2. Assessment of Side Effects
-
Gastrointestinal Transit: Mice are administered the test compound followed by an oral gavage of a charcoal meal. The distance the charcoal travels through the small intestine is measured to assess constipation, with reduced transit indicating a constipating effect.
-
Conditioned Place Preference (Reward): This paradigm assesses the rewarding properties of a drug. Mice are conditioned to associate a specific environment with the drug's effects. An increased time spent in the drug-paired environment indicates a rewarding effect.
-
Respiratory Depression: Whole-body plethysmography is used to measure respiratory parameters such as frequency and tidal volume in conscious, unrestrained animals after drug administration. A decrease in these parameters indicates respiratory depression.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Conclusion
The in vitro data for this compound strongly supports its role as a potent positive allosteric modulator of the μ-opioid receptor. While direct in vivo data for this compound is limited in the public domain, the promising analgesic efficacy and improved safety profile observed with the closely related compound, BMS-986122, provide a strong rationale for the continued investigation of this chemical series. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into this compound and other μ-opioid receptor PAMs, with the ultimate goal of developing safer and more effective pain therapeutics.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for BMS-986121
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-986121 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a comprehensive guide to its proper disposal based on general best practices for potent, chlorinated heterocyclic pharmaceutical compounds. These procedures are designed to provide essential, immediate safety and logistical information.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is crucial to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves (double-gloving is recommended) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on guidelines for the disposal of potent research and pharmaceutical chemicals.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated gloves), in a dedicated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Avoid overfilling containers.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.
-
-
Final Disposal:
-
The recommended method for the final disposal of potent pharmaceutical compounds like this compound is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active compound.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures for waste manifest and pickup.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound as a positive allosteric modulator of the µ-opioid receptor highlights its potency and the importance of proper handling.
Caption: Simplified signaling pathway for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling BMS-986121
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling BMS-986121, a positive allosteric modulator of the μ opioid receptor. The following information is compiled to provide procedural, step-by-step guidance for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data.
| PPE Category | Recommendation |
| Engineering Controls | Use only in a chemical fume hood.[1] |
| Respiratory Protection | Wear an approved mask or respirator.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves.[1] |
| Eye Protection | Wear suitable eye protection, such as safety glasses or goggles.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator/Mask: If required, perform a seal check to ensure the respirator is working correctly.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Select the appropriate chemical-resistant gloves and inspect for any damage. Pull the cuffs of the gloves over the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the contaminated exterior.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Accidental Release Measures
In the event of a spill, personal precautions should be taken by wearing suitable personal protective equipment.[1] The spilled material should be mixed with sand or a similar inert absorbent material, swept up, and kept in a tightly closed container for disposal.[1] It is important to prevent the material from entering drains or water courses.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Keep in a tightly closed container for disposal.[1]
Visualizations
Logical Relationship of PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound, based on the potential hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
